tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
Description
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Properties
IUPAC Name |
tert-butyl 3-(3-methylpyridin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-7-6-10-18-15(12)13-8-5-9-14(11-13)16(19)20-17(2,3)4/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFCTMXMAKNWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC(=CC=C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726990 | |
| Record name | tert-Butyl 3-(3-methylpyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083057-12-8 | |
| Record name | tert-Butyl 3-(3-methylpyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-Butyl 3-(3-methylpyridin-2-yl)benzoate (CAS 1083057-12-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-(3-methylpyridin-2-yl)benzoate (CAS 1083057-12-8), a key intermediate in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator, Lumacaftor (VX-809). This document details the physicochemical properties, a proposed synthetic route based on established chemical principles, and safety information for this compound. Due to its primary role as a synthetic building block, information on its direct biological activity and associated signaling pathways is not available in the current body of scientific literature. Therefore, this guide focuses on its chemical synthesis and characterization.
Chemical and Physical Properties
This compound is an aromatic ester that serves as a crucial precursor in pharmaceutical manufacturing.[1] Its structural features include a tert-butyl benzoate moiety linked to a 3-methylpyridine ring.
Table 1: Physicochemical and General Data
| Property | Value | Source(s) |
| CAS Number | 1083057-12-8 | [2] |
| Molecular Formula | C₁₇H₁₉NO₂ | [2] |
| Molecular Weight | 269.34 g/mol | [2] |
| Appearance | White to off-white powder | [3][4] |
| Boiling Point | 386.8 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.1 g/cm³ (Predicted) | [3] |
| Flash Point | 187.7 °C (Predicted) | [3] |
| Solubility | Practically insoluble in water (0.043 g/L at 25 °C) | [3][5] |
| LogP | 4.01230 (Predicted) | [3] |
| Storage | Store in a cool, dry, well-closed container away from moisture and strong light/heat. | [4][5] |
Synthesis and Manufacturing
The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on its structure, a plausible and widely used synthetic methodology is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[6][7]
A likely synthetic route involves the coupling of a substituted pyridine with a substituted phenylboronic acid derivative. Specifically, the reaction would proceed between 2-chloro-3-methylpyridine and 3-(tert-butoxycarbonyl)phenylboronic acid.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general representation of how this compound could be synthesized based on standard Suzuki-Miyaura coupling conditions. Optimization of specific parameters would be required to achieve high yields and purity.
Materials:
-
2-chloro-3-methylpyridine
-
3-(tert-butoxycarbonyl)phenylboronic acid[8]
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloro-3-methylpyridine (1.0 eq), 3-(tert-butoxycarbonyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (nitrogen or argon) to create an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Application in Drug Development
The primary and well-documented application of this compound is as a key intermediate in the synthesis of Lumacaftor (VX-809).[4][5][9] Lumacaftor is a pharmaceutical agent used in combination with Ivacaftor for the treatment of cystic fibrosis in patients with the F508del mutation in the CFTR protein. The structural integrity and purity of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient.
Analytical Data
While specific, publicly available spectra for this compound are limited, standard analytical techniques would be employed for its characterization.
Table 2: Expected Analytical Data
| Analysis Type | Expected Data |
| ¹H NMR | Signals corresponding to the protons on the pyridine and benzene rings, the methyl group, and the tert-butyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the ester. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (269.34 g/mol ). |
| HPLC | A single major peak indicating the purity of the compound, typically greater than 97%.[2] |
Safety and Handling
Detailed toxicology studies for this compound are not publicly available. Standard laboratory safety precautions should be followed when handling this compound.
Table 3: Safety Information
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat. |
| Handling | Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place. |
Conclusion
This compound is a valuable chemical intermediate with a critical role in the synthesis of the important pharmaceutical, Lumacaftor. While its direct biological activity is not documented, its synthesis, likely via a Suzuki-Miyaura coupling, and its physicochemical properties are of significant interest to researchers and professionals in the field of drug development and organic synthesis. Further research into more efficient synthetic routes and detailed characterization of this compound will continue to be of value to the pharmaceutical industry.
References
- 1. lookchem.com [lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. otq.hspchem.com [otq.hspchem.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 6. benchchem.com [benchchem.com]
- 7. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jaytick.com [jaytick.com]
- 9. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Technical Guide: tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate is a key intermediate in the synthesis of Lumacaftor (VX-809), a pharmaceutical agent used in the treatment of cystic fibrosis.[1] Lumacaftor functions as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, addressing the underlying cellular defect in patients with the F508del mutation. This document provides a comprehensive overview of the chemical and physical properties of this compound, a plausible experimental protocol for its synthesis, and its role in the broader context of cystic fibrosis drug development.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1083057-12-8 |
| Molecular Formula | C₁₇H₁₉NO₂ |
| Molecular Weight | 269.34 g/mol |
| Synonyms | Benzoic acid, 3-(3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester; 3-(3-Methyl-2-pyridinyl)benzoic acid 1,1-dimethylethyl ester |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to Off-White powder |
| Boiling Point | 386.8 °C at 760 mmHg |
| Density | 1.1 g/cm³ |
| Flash Point | 187.7 °C |
| Refractive Index | 1.57 |
| Vapor Pressure | 0.0 mmHg at 25°C |
| Solubility | Practically insoluble in water (0.043 g/L at 25 °C) |
Table 3: Spectroscopic Data (Reference)
| Spectrum | Data |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 8.23 (d, J = 5.3 Hz, 1H), 7.97 (d, J = 7.1 Hz, 1H), 7.85 (s, 1H), 7.65-7.57 (m, 2H), 7.38-7.34 (m, 2H), 2.03 (s, 3H), 1.54 (s, 9H) ppm.[1] |
| ¹³C NMR (DMSO-d₆, 75 MHz) | δ 164.6 (C=O), 147.5 (C), 137.1 (CH), 135.5 (C), 134.0 (CH), 132.8 (C), 131.6 (C), 130.1 (CH), 129.1 (CH), 128.8 (CH), 127.1 (CH), 124.9 (CH), 80.9 (C), 27.7 (3 CH₃), 19.3 (CH₃) ppm.[1] |
| IR (neat) | ν 3066, 2975, 2931, 1711, 1411, 1366, 1312, 1254, 1230, 1161, 1118, 1082, 1050, 959, 850, 787, 757, 738, 698, 569 cm⁻¹.[1] |
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
The most plausible synthetic route to this compound is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative of tert-butyl benzoate with a halogenated 3-methylpyridine.
Reactants:
-
3-(tert-Butoxycarbonyl)phenylboronic acid
-
2-Bromo-3-methylpyridine
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Detailed Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(tert-butoxycarbonyl)phenylboronic acid (1.2 equivalents), 2-bromo-3-methylpyridine (1.0 equivalent), and the chosen base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Subsequently, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualizations
Diagram 1: Synthetic Pathway
Caption: Suzuki coupling synthesis of this compound.
Diagram 2: Role as a Lumacaftor Intermediate
Caption: Role of the title compound in the synthesis and action of Lumacaftor.
Diagram 3: Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis of the title compound.
Biological Context and Application
The primary significance of this compound lies in its role as a crucial building block for the synthesis of Lumacaftor.[1] Cystic fibrosis is caused by mutations in the CFTR gene, with the F508del mutation being the most common, leading to a misfolded and non-functional CFTR protein that is degraded prematurely. Lumacaftor acts as a pharmacological chaperone, or "corrector," that aids in the proper folding of the ΔF508-CFTR protein, allowing it to traffic to the cell surface and function as a chloride ion channel.[3]
While there is no direct evidence of this compound itself possessing significant biological activity in the context of CFTR modulation, its structural contribution to the final Lumacaftor molecule is indispensable. The bi-aryl core, formed through the Suzuki coupling to produce this intermediate, is a common motif in pharmacologically active compounds and is essential for the corrective action of Lumacaftor on the misfolded CFTR protein. Therefore, the synthesis and purification of this intermediate are critical steps in the production of this life-altering therapeutic for cystic fibrosis patients.
References
An In-depth Technical Guide to tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of the cystic fibrosis drug, Lumacaftor.
Chemical Structure and Identifiers
This compound is an aromatic compound featuring a pyridine ring and a benzoic acid tert-butyl ester. The pyridine and benzene rings are connected, forming a biphenyl-like core structure.
Visual Representation of the Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1083057-12-8 |
| Molecular Formula | C₁₇H₁₉NO₂ |
| Molecular Weight | 269.34 g/mol |
| SMILES | CC1=NC=CC=C1C2=CC=CC(=C2)C(=O)OC(C)(C)C |
| Synonyms | Benzoic acid, 3-(3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester |
Physicochemical Properties
This compound is typically a white to off-white powder. It is practically insoluble in water but shows good solubility in common organic solvents.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to Off-White powder | [1] |
| Boiling Point (predicted) | 386.8 °C at 760 mmHg | [1] |
| Density (predicted) | 1.1 g/cm³ | [1] |
| LogP (predicted) | 4.01230 | [1] |
| Solubility | Practically insoluble in water (0.043 g/L at 25 °C) | [2] |
Experimental Protocols: Synthesis
General Synthetic Approach (derived from patent literature):
A Suzuki coupling reaction is employed to form the bond between the pyridine and benzene rings. The typical reactants are:
-
A boronic acid or boronic ester derivative of one of the aromatic rings (e.g., 3-(tert-butoxycarbonyl)phenylboronic acid).
-
A halogenated derivative of the other aromatic ring (e.g., 2-bromo-3-methylpyridine or 2-chloro-3-methylpyridine).
Illustrative Experimental Protocol (based on general Suzuki coupling procedures for similar intermediates as described in patent WO2017017696A1):
-
Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2-bromo-3-methylpyridine (1.0 eq), 3-(tert-butoxycarbonyl)phenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a suitable base, for example, potassium carbonate (2.0 eq).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, data for the closely related N-oxide derivative, tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate, provides a useful reference for the expected spectral features. The presence of the N-oxide is expected to shift the signals of the pyridine ring protons and carbons downfield.
Table 3: Spectroscopic Data for the N-Oxide Derivative
| Technique | Data |
| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm): 8.23 (d, J = 5.3 Hz, 1H), 7.97 (d, J = 7.1 Hz, 1H), 7.85 (s, 1H), 7.65-7.57 (m, 2H), 7.38-7.34 (m, 2H), 2.03 (s, 3H), 1.54 (s, 9H) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ (ppm): 164.6 (C=O), 147.5, 137.1, 135.5, 134.0, 132.8, 131.6, 130.1, 129.1, 128.8, 127.1, 124.9, 80.9 (C(CH₃)₃), 27.7 (3 x CH₃), 19.3 (CH₃) |
| IR (neat) | ν (cm⁻¹): 3066, 2975, 2931, 1712 (C=O stretch), 1411, 1366, 1312, 1254, 1230, 1161, 1118, 1082, 1050, 959, 850, 787, 757, 738, 698, 569 |
Role in Drug Development
The primary significance of this compound lies in its role as a crucial building block in the synthesis of Lumacaftor (VX-809) . Lumacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and it is used in combination with a potentiator (Ivacaftor) to treat cystic fibrosis in patients with the F508del mutation. The synthesis of such complex drug molecules relies on the efficient and scalable production of key intermediates like this compound.
Signaling Pathway Context (as a precursor):
Caption: Role as a precursor in the synthesis of a CFTR protein corrector.
Conclusion
This compound is a well-defined chemical entity with a critical role in the pharmaceutical industry, specifically in the production of Lumacaftor. While detailed public data on its experimental properties are somewhat limited, its synthesis via established methods like the Suzuki coupling is understood. This guide provides a consolidated resource for researchers and professionals working with this important intermediate.
References
Technical Guide: tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of various organic compounds, notably in the pharmaceutical sector. This document includes a summary of its quantitative data, a representative experimental protocol for its synthesis, and a workflow diagram illustrating the synthetic process.
Core Compound Data
This compound is an aromatic ester that serves as a crucial building block in advanced chemical synthesis.[1] Its structure, comprising a benzoate and a methylpyridine moiety, makes it a valuable precursor for complex molecules.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 269.34 g/mol | [2] |
| Molecular Formula | C₁₇H₁₉NO₂ | [2][3] |
| CAS Number | 1083057-12-8 | [2][3] |
| Appearance | White to Off-White Powder | |
| Boiling Point | 386.8°C at 760 mmHg | |
| Density | 1.1 g/cm³ | |
| Solubility | Practically insoluble in water (0.043 g/L at 25°C) | |
| LogP | 4.01230 |
Synthetic Overview
The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This versatile method forges a carbon-carbon bond between a pyridine derivative and a phenylboronic acid derivative. In this case, the reaction would involve the coupling of a 2-halo-3-methylpyridine with (3-(tert-butoxycarbonyl)phenyl)boronic acid.
The Suzuki-Miyaura coupling is a cornerstone in modern organic synthesis, particularly for creating biaryl structures present in many pharmaceuticals.[4][5][6] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.[5]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the Suzuki-Miyaura coupling of 2-halopyridines with arylboronic acids.[5][7]
Reaction Scheme:
Materials:
-
(3-(tert-butoxycarbonyl)phenyl)boronic acid
-
2-bromo-3-methylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(tert-butoxycarbonyl)phenyl)boronic acid (1.2 equivalents), 2-bromo-3-methylpyridine (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. Subsequently, add potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon gas for 15-20 minutes to ensure an inert atmosphere.
-
Heating: Heat the reaction mixture to reflux (approximately 90-100°C) and maintain vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of this compound via the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
This compound is a known intermediate in the synthesis of Lumacaftor (VX-809). Lumacaftor is a pharmaceutical agent used in the treatment of cystic fibrosis, highlighting the importance of this intermediate in the development of novel therapeutics. Its role as a building block allows for the construction of complex molecular architectures required for biological activity.
Conclusion
This technical guide has provided essential information on this compound, including its physicochemical properties, a representative synthetic protocol, and its application as a pharmaceutical intermediate. The provided data and methodologies offer a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
References
- 1. lookchem.com [lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Heterocycles with Nitrogen (N) | CymitQuimica [cymitquimica.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Precursors of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis precursors for tert-butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic routes, experimental protocols, and quantitative data for the preparation of its core precursors, focusing on methodologies relevant to researchers and professionals in the field of drug development.
Introduction
The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine and a benzoate moiety. The strategic selection and synthesis of the precursor molecules are paramount for the successful and efficient production of the final product. The two primary precursors are a halogenated 3-methylpyridine and a boronic acid derivative of tert-butyl benzoate.
Core Precursors and Synthetic Pathways
The principal precursors for the synthesis of this compound via Suzuki-Miyaura coupling are:
-
Pyridine Precursor: 2-Bromo-3-methylpyridine
-
Benzoate Precursor: 3-(tert-Butoxycarbonyl)phenylboronic acid
The overall synthetic strategy is depicted in the workflow diagram below.
Synthesis of 2-Bromo-3-methylpyridine
2-Bromo-3-methylpyridine is a crucial intermediate. A common and effective method for its synthesis is the Sandmeyer reaction, starting from 2-amino-3-picoline.
Experimental Protocol: Sandmeyer Reaction
This protocol is based on a widely used method for the conversion of an amino group on a pyridine ring to a bromide.
-
Reaction Setup: In a reaction vessel suitable for low-temperature reactions, 2-methyl-3-aminopyridine (10.8 g, 0.1 mol) is added to 48% hydrobromic acid (46 ml, 0.4 mol) under cooling in an ice-salt bath.[1]
-
Bromination: The mixture is cooled to -5 °C, and bromine (15 ml, 0.3 mol) is added dropwise over 30-35 minutes, maintaining the temperature below 0 °C.[1]
-
Diazotization: A 40% solution of sodium nitrite (42 g) is then added dropwise over 1-1.5 hours, ensuring the temperature remains below 0 °C. The reaction is stirred for an additional 30 minutes at this temperature.[1]
-
Work-up: The reaction mixture is slowly brought to a temperature below 20 °C, and a 50% sodium hydroxide solution is added to make the solution alkaline. The product is extracted with ethyl acetate.[1]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-methyl-3-bromopyridine.[1]
Quantitative Data for 2-Bromo-3-methylpyridine Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-methyl-3-aminopyridine | [1] |
| Reagents | 48% HBr, Bromine, 40% NaNO₂, 50% NaOH | [1] |
| Molar Yield | 95% | [1] |
Synthesis of 3-(tert-Butoxycarbonyl)phenylboronic acid
This precursor provides the tert-butyl benzoate moiety. A one-pot synthesis from 3-carboxyphenylboronic acid is an efficient method for its preparation.[2]
Experimental Protocol: One-Pot Esterification
This procedure details the conversion of the carboxylic acid to its tert-butyl ester.
-
Reaction Setup: 3-Carboxyphenylboronic acid is dissolved in tetrahydrofuran (THF) with stirring.[2]
-
Activation: Thionyl chloride is added dropwise to the solution. The reaction is monitored until the starting material is consumed.[2]
-
Esterification: The reaction mixture is cooled to 0-5 °C, and a tert-butoxide base (e.g., potassium tert-butoxide) is added. The reaction is stirred until completion.[2]
-
Work-up: Water is added to the reaction mixture, followed by acidification with acetic acid. The aqueous and organic layers are separated.[2]
-
Purification: The organic phase is concentrated to yield the crude product, which is then recrystallized from petroleum ether to obtain pure 3-(tert-butoxycarbonyl)phenylboronic acid.[2]
Quantitative Data for 3-(tert-Butoxycarbonyl)phenylboronic acid Synthesis
| Parameter | Value | Reference |
| Starting Material | 3-Carboxyphenylboronic acid | [2] |
| Reagents | Thionyl chloride, Potassium tert-butoxide, THF | [2] |
| Molar Yield | up to 95% | [2] |
| Purity | 98% | [2] |
Final Synthesis: Suzuki-Miyaura Cross-Coupling
The final step in the synthesis of this compound involves the palladium-catalyzed cross-coupling of the two synthesized precursors.
Experimental Protocol: Suzuki-Miyaura Coupling
This representative protocol is based on established methods for the coupling of bromopyridines with arylboronic acids.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), 3-(tert-butoxycarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).[3]
-
Catalyst Addition: Add the palladium catalyst, for example, Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[3]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[3]
-
Reaction: Heat the reaction mixture to 90 °C and stir for 18 hours, or until reaction completion is observed by TLC or LC-MS.[3]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[3]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.[3]
Representative Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines
The following table provides a summary of typical conditions and yields for similar Suzuki-Miyaura coupling reactions, which can be used as a starting point for optimization.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid | [3] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid | [3] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings | [3] |
Conclusion
The synthesis of this compound is reliably achieved through a well-established Suzuki-Miyaura cross-coupling reaction. The successful outcome of this synthesis is highly dependent on the efficient preparation of the key precursors, 2-bromo-3-methylpyridine and 3-(tert-butoxycarbonyl)phenylboronic acid. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to produce this important intermediate with high yield and purity. Careful optimization of the final coupling reaction conditions based on the provided representative data is recommended to achieve the best results for specific laboratory settings.
References
A Technical Guide to the Solubility of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for tert-Butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in advanced chemical synthesis, including its role in the preparation of pharmaceuticals like Lumacaftor VX-809.[1][2][3][4] Due to the limited publicly available quantitative solubility data for this specific compound, this guide also includes qualitative solubility information for a structurally related compound, tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, to provide a broader understanding of its potential solubility characteristics. Additionally, detailed experimental protocols for determining the solubility of organic compounds are presented to aid researchers in generating further data.
I. Solubility Data
The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics in synthesis to bioavailability in drug development. The following tables summarize the available solubility data.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 0.043 g/L | 25 |
Table 2: Qualitative Solubility of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide | Very soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly soluble |
| Chloroform | Very slightly soluble |
| Water | Practically insoluble (0.045 g/L at 25°C) |
II. Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an organic compound like this compound in various solvents. This protocol is based on established methods in organic chemistry.[7][8][9]
Objective: To determine the qualitative and quantitative solubility of a compound in a range of solvents.
Materials:
-
The compound of interest (e.g., this compound)
-
A selection of solvents (e.g., water, 5% HCl, 5% NaOH, 5% NaHCO₃, ethanol, methanol, acetone, diethyl ether, hexane)
-
Small test tubes and a test tube rack
-
Spatula
-
Vortex mixer or shaker
-
Water bath or heating block for temperature control
-
Analytical balance
-
pH paper
Procedure:
-
Initial Qualitative Solubility Assessment:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of the selected solvent in small portions.
-
After each addition, shake the test tube vigorously for 60 seconds.[7][8]
-
Observe whether the compound dissolves completely. If the compound dissolves, it is considered soluble. If it does not, it is deemed insoluble. For liquid solutes, miscibility is determined by the presence of a single phase after shaking.[8]
-
-
Acid-Base Solubility Testing:
-
If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions using the same procedure as above.[7][9][10]
-
Solubility in 5% NaOH suggests the presence of an acidic functional group.[7]
-
Solubility in 5% NaHCO₃ indicates a strong organic acid.[7]
-
Solubility in 5% HCl points to the presence of a basic functional group, such as an amine.[7][9]
-
-
Quantitative Solubility Determination (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a flask.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
III. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the solubility of an organic compound.
Caption: A flowchart illustrating the systematic process for determining the solubility of an organic compound.
References
- 1. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 2. nbinno.com [nbinno.com]
- 3. fr.hspchem.com [fr.hspchem.com]
- 4. otq.hspchem.com [otq.hspchem.com]
- 5. echemi.com [echemi.com]
- 6. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for tert-Butyl 3-(3-methylpyridin-2-yl)benzoate (CAS No. 1083057-12-8). The toxicological properties of this compound have not been fully investigated.[1] All handling should be conducted by trained professionals in a controlled laboratory environment, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.
Chemical and Physical Properties
This section summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1083057-12-8 | [2] |
| Molecular Formula | C₁₇H₁₉NO₂ | [2] |
| Molecular Weight | 269.34 g/mol | [2] |
| Appearance | White to Off-White powder | [3] |
| Boiling Point | 386.8 °C at 760 mmHg | [3] |
| Flash Point | 187.7 °C | [3] |
| Density | 1.1 g/cm³ | [3] |
| Solubility | Practically insoluble in water (0.043 g/L at 25 °C). Soluble in common organic solvents. | [4][5] |
| Vapor Pressure | 0.0 mmHg at 25°C | [3] |
Hazard Identification and GHS Classification
Pictograms:
Signal Word: Warning
Potential Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
(Note: These classifications are based on limited data from chemical suppliers and should be treated as provisional.)
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling and Storage
Due to the limited toxicological data, cautious handling is imperative.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure safety shower and eye wash stations are readily available.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] Change gloves immediately if contaminated.
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
General Handling Practices:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of dust or vapors.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
First Aid Measures
In case of exposure, seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
Fire and Explosion Hazards
-
Flammability: The compound has a high flash point and is not classified as flammable, but it is combustible.
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[1] For large fires, water spray, fog, or foam may be used.
-
Hazardous Combustion Products: Emits toxic fumes under fire conditions, including carbon oxides.[1]
-
Fire Fighting Instructions: Firefighters should wear self-contained breathing apparatus and full protective gear.
Accidental Release and Disposal
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Section 3).
-
Avoid generating dust.
-
Carefully scoop the spilled solid into a labeled, sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
This material may be considered hazardous waste.
Experimental Protocols
No specific experimental protocols for the safety assessment of this compound were found in the public domain. The safety data presented here is derived from supplier safety data sheets, which are typically based on data from similar compounds or computational predictions.
Safe Handling Workflow
The following diagram illustrates a logical workflow for handling research chemicals with limited safety data, such as this compound.
References
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate material safety data sheet (MSDS)
An in-depth review of the material safety data for tert-Butyl 3-(3-methylpyridin-2-yl)benzoate (CAS No. 1083057-12-8) is crucial for researchers, scientists, and drug development professionals. This technical guide consolidates available data to ensure safe handling and use in a laboratory setting. It should be noted that a complete, formally issued Safety Data Sheet (SDS) for this specific compound is not widely available in public databases. The information presented is aggregated from supplier data and data on structurally similar compounds.
Product Identification and Properties
This compound is primarily used as a chemical intermediate in the synthesis of other molecules, notably as an intermediate for Lumacaftor (VX-809)[1].
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1083057-12-8 | [1] |
| Molecular Formula | C₁₇H₁₉NO₂ | [1] |
| Molecular Weight | 269.34 g/mol | Calculated |
| Appearance | White to Off-White powder | [1] |
| Boiling Point | 386.8℃ at 760 mmHg | [1] |
| Density | 1.1 g/cm³ | [1] |
| Flash Point | 187.7℃ | [1] |
| Water Solubility | Practically insoluble (0.043 g/L at 25°C) | [1] |
| Vapor Pressure | 0.0 mmHg at 25°C | [1] |
| LogP | 4.01230 | [1] |
| Refractive Index | 1.67 | [1] |
| HS Code | 2933399090 |[1] |
A structurally similar compound, tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate (CAS No. 1083057-14-0), has also been reported with the following properties. The primary difference is the addition of an amino group to the pyridine ring.
Table 2: Properties of a Structurally Related Amino-Compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1083057-14-0 | [2] |
| Molecular Formula | C₁₇H₂₀N₂O₂ | [2] |
| Molecular Weight | 284.35 g/mol | [2][3] |
| Appearance | White or off-white powder or crystalline powder | [2] |
| Melting Point | 152°C - 156°C | [2] |
| Boiling Point | 439.7±45.0 °C (Predicted) | [2] |
| Density | 1.119±0.06 g/cm³ (Predicted) | [2] |
| Water Solubility | Practically insoluble (0.045 g/L at 25°C) | [2] |
| Other Solubilities | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. |[2] |
Hazard Identification and Safety
While a specific GHS classification for this compound is not publicly available, data for the related amino-compound (1083057-14-0) indicates it is "Not classified" and has no associated GHS pictograms or signal words[2]. However, general safety precautions for handling chemical intermediates should always be followed. For other related benzoate esters, common hazard statements include being harmful if swallowed, causing skin irritation, and causing serious eye irritation[4][5].
Table 3: General Safety and Handling Recommendations
| Category | Recommendation | Source |
|---|---|---|
| Handling | Handle in a well-ventilated place. Wear suitable protective equipment, including gloves and safety glasses. Avoid generating dust. Wash hands thoroughly after handling. | [2][6] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from moisture, strong light/heat, and incompatible materials such as oxidizing agents. | [1][2][6] |
| Personal Protection | Eye/Face Protection: Safety glasses. Skin Protection: Protective gloves and clothing. Respiratory Protection: Use a suitable respirator if high concentrations of dust are present or ventilation is inadequate. | |
| First Aid (General) | Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell. Inhalation: Remove person to fresh air and keep comfortable for breathing. | [5][6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |[7] |
Experimental Protocols
Detailed experimental protocols for the generation of the safety and physical property data cited in this document are not publicly available. This information is typically generated by the chemical manufacturer or a contracted testing facility following standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development), but the specific, detailed methodologies are generally proprietary.
Logical Relationships
Diagram Disclaimer: The generation of diagrams using Graphviz or any other visualization tool is beyond the current capabilities of this system.
Caption: Logical workflow for assessing the safety of a chemical intermediate.
Caption: General workflow for chemical synthesis and use.
References
- 1. Tert-Butyl 3- (3-methylpyridin-2-yl) Benzoate 1083057-12-8 Reasonable Price [hsppharma.com]
- 2. echemi.com [echemi.com]
- 3. tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate|1083057-14-0 - MOLBASE Encyclopedia [m.molbase.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate certificate of analysis (COA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of pharmacologically active molecules. This document outlines its chemical and physical properties, analytical data, and its role in pharmaceutical manufacturing.
Chemical and Physical Properties
This compound is a white to off-white powder.[1][2] It is practically insoluble in water.[1][2] Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₂ | [3] |
| Molecular Weight | 269.34 g/mol | N/A |
| Appearance | White to Off-White powder | [1][2] |
| Assay | ≥99.0% | [1][2] |
| Density | 1.1 g/cm³ | [1][2] |
| Boiling Point | 386.8°C at 760 mmHg | [1][2] |
| Flash Point | 187.7°C | [1][2] |
| Refractive Index | 1.67 | [1][2] |
| Vapor Pressure | 0.0 mmHg at 25°C | [1][2] |
| Solubility | Practically insoluble (0.043 g/L) (25 ºC) | [1] |
| Storage | Stored in a cool and dry well-closed container. Keep away from moisture and strong light/heat. | [1][2] |
Spectroscopic and Analytical Data
While a specific batch Certificate of Analysis is not publicly available, representative spectroscopic data for the closely related oxidized form, tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate, provides insight into the structural characterization of this class of compounds.[3][4]
Table 2: Spectroscopic Data for tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate [3][4]
| Analysis | Data |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 1.54 (s, 9H), 2.03 (s, 3H), 7.34–7.38 (m, 2H), 7.57–7.65 (m, 2H), 7.85 (s, 1H), 7.97 (d, J = 7.1 Hz, 1H), 8.23 (d, J = 5.3 Hz, 1H) ppm |
| ¹³C NMR (DMSO-d₆, 75 MHz) | δ 19.3 (CH₃), 27.7 (3 CH₃), 80.9 (C), 124.9 (CH), 127.1 (CH), 128.8 (CH), 129.1 (CH), 130.1 (CH), 131.6 (C), 132.8 (C), 134.0 (CH), 135.5 (C), 137.1 (CH), 147.5 (C), 164.6 (C=O) ppm |
| IR (neat) | ν 3066, 2975, 2931, 1411, 1366, 1312, 1254, 1230, 1161, 1118, 1082, 1050, 959, 850, 787, 757, 738, 698, 569 cm⁻¹ |
Role in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of Lumacaftor (VX-809).[1][5] Lumacaftor is a pharmaceutical agent used in the treatment of cystic fibrosis.[4] The synthesis of such complex molecules requires high purity starting materials and intermediates to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Caption: Synthetic pathway of Lumacaftor.
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are typically proprietary to the manufacturer. However, standard analytical techniques for compounds of this nature include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. A general workflow for quality control is outlined below.
Caption: Quality control workflow for analysis.
References
- 1. Tert-Butyl 3- (3-methylpyridin-2-yl) Benzoate 1083057-12-8 Reasonable Price [hsppharma.com]
- 2. id.hsp-pharma.com [id.hsp-pharma.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. iucrdata.iucr.org [iucrdata.iucr.org]
- 5. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
An In-depth Technical Guide to tert-Butyl 3-(3-methylpyridin-2-yl)benzoate: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of the cystic fibrosis drug, Lumacaftor (VX-809). This document details the chemical and physical properties of the compound, provides a detailed experimental protocol for its synthesis via a Suzuki-Miyaura coupling reaction, and presents relevant characterization data. Furthermore, it contextualizes the importance of this molecule by illustrating its role in the synthesis of Lumacaftor and visualizing the biological pathway of the drug's target, the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Introduction
This compound (CAS No. 1083057-12-8) is a biaryl compound that has garnered significant interest in the pharmaceutical industry. Its structure, comprising a substituted pyridine ring linked to a benzoate group, makes it a valuable building block in organic synthesis. The primary application of this compound is as a crucial intermediate in the multi-step synthesis of Lumacaftor, a CFTR corrector developed to treat cystic fibrosis patients with the F508del mutation.[1][2][3] This guide aims to provide a detailed technical resource for researchers and drug development professionals working with or interested in this compound.
Physicochemical Properties
This compound is typically a white to off-white powder.[2] It is practically insoluble in water.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1083057-12-8 | [2] |
| Molecular Formula | C₁₇H₁₉NO₂ | [2] |
| Molecular Weight | 269.34 g/mol | [2] |
| Appearance | White to Off-White Powder | [2] |
| Boiling Point | 386.8 °C at 760 mmHg | [2] |
| Density | 1.1 g/cm³ | [2] |
| Flash Point | 187.7 °C | [2] |
| Solubility in Water | Practically insoluble (0.043 g/L at 25 °C) | [2] |
| LogP | 4.01230 | [2] |
Synthesis via Suzuki-Miyaura Coupling
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this specific synthesis, 2-bromo-3-methylpyridine is coupled with 3-(tert-butoxycarbonyl)phenylboronic acid.
Reaction Scheme
Caption: Synthetic scheme for this compound.
Experimental Protocol
This protocol is a representative procedure for the Suzuki-Miyaura coupling reaction to synthesize this compound.
Materials:
-
2-Bromo-3-methylpyridine (1.0 eq)
-
3-(tert-Butoxycarbonyl)phenylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-3-methylpyridine, 3-(tert-butoxycarbonyl)phenylboronic acid, and anhydrous potassium carbonate.
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) catalyst to the flask.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Properties of Starting Materials
Table 2: Properties of Key Reactants
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) |
| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | 172.02 | Colorless to pale yellow liquid | 218-219 | 1.544 |
| 3-(tert-Butoxycarbonyl)phenylboronic acid | 220210-56-0 | C₁₁H₁₅BO₄ | 222.05 | White to off-white crystalline powder | N/A | N/A |
Characterization Data
Table 3: 1H and 13C NMR Data for tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 1.54 (s, 9H), 2.03 (s, 3H), 7.34–7.38 (m, 2H), 7.57–7.65 (m, 2H), 7.85 (s, 1H), 7.97 (d, J = 7.1 Hz, 1H), 8.23 (d, J = 5.3 Hz, 1H) |
| ¹³C NMR | 19.3 (CH₃), 27.7 (3 x CH₃), 80.9 (C), 124.9 (CH), 127.1 (CH), 128.8 (CH), 129.1 (CH), 130.1 (CH), 131.6 (C), 132.8 (C), 134.0 (CH), 135.5 (C), 137.1 (CH), 147.5 (C), 164.6 (C=O) |
Note: Data obtained from the crystallographic information file for the N-oxide derivative. The chemical shifts for the target compound are expected to be similar, with slight variations due to the absence of the N-oxide group.
Application in the Synthesis of Lumacaftor
This compound is a pivotal intermediate in the synthesis of Lumacaftor. The synthetic route involves the amination of the pyridine ring followed by amide coupling with 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid.
Caption: Role of this compound in Lumacaftor synthesis.
Biological Context: The CFTR Protein Processing Pathway
Lumacaftor is a CFTR corrector that targets the underlying cause of cystic fibrosis in patients with the F508del mutation. This mutation leads to misfolding of the CFTR protein, which is then targeted for degradation by the cell's quality control machinery in the endoplasmic reticulum (ER). Lumacaftor helps to correct this misfolding, allowing a portion of the functional CFTR protein to traffic to the cell membrane and perform its function as a chloride ion channel.
Caption: The CFTR protein processing pathway and the mechanism of action of Lumacaftor.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of the life-changing cystic fibrosis medication, Lumacaftor. A thorough understanding of its synthesis, properties, and handling is crucial for researchers and professionals in the field of drug development. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this critical area of medicinal chemistry.
References
The Pivotal Role of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate in Medicinal Chemistry: A Technical Guide to the Synthesis of Lumacaftor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate , a key chemical intermediate in the synthesis of the cystic fibrosis drug, Lumacaftor (VX-809). While not possessing intrinsic therapeutic properties, this molecule is a critical building block, the design of which is integral to the final structure and activity of Lumacaftor. This document details the synthetic pathway from this compound to Lumacaftor, the mechanism of action of Lumacaftor as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, and relevant quantitative biological data. Experimental protocols and logical diagrams are provided to offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
Introduction: The Significance of a Key Intermediate
In the landscape of medicinal chemistry, the final active pharmaceutical ingredient (API) often owes its existence to a series of meticulously designed and synthesized intermediates. This compound (CAS 1083057-12-8) is a prime example of such a critical component. Its primary and well-documented role is as a precursor in the multi-step synthesis of Lumacaftor, a first-generation CFTR corrector. Lumacaftor is used in combination therapy to treat cystic fibrosis patients who have the F508del mutation. The structural features of this compound are essential for the construction of the final Lumacaftor molecule, which is designed to interact with and stabilize the misfolded F508del-CFTR protein.
Synthetic Pathway to Lumacaftor
The synthesis of Lumacaftor from this compound involves a series of well-defined chemical transformations. The initial step is the formation of the title compound itself, typically through a Suzuki coupling reaction. This is followed by functional group manipulations to introduce an amino group, which then participates in a crucial amide bond formation to yield the final drug.
Synthesis of this compound
A common method for the synthesis of this compound involves the palladium-catalyzed Suzuki coupling of 2-bromo-3-methylpyridine with 3-(tert-butoxycarbonyl)phenylboronic acid.
Methodological & Application
Application Note and Protocol: Synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 3-(3-methylpyridin-2-yl)benzoate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between 2-bromo-3-methylpyridine and 3-(tert-butoxycarbonyl)phenylboronic acid. This method offers a reliable and efficient route to the target compound with good yields. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and data on expected yields and purity.
Introduction
Biaryl compounds containing pyridine and benzene rings are common structural motifs in a wide range of biologically active molecules and functional materials. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactive handles of the ester and the nitrogen atom of the pyridine ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids, known for its mild reaction conditions and tolerance of various functional groups.[1][2] This protocol details a specific application of this reaction for the efficient synthesis of the target compound.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the typical quantities of reagents and the expected yield for the synthesis of this compound.
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2-Bromo-3-methylpyridine | 172.02 | 1.0 | 172 mg | Starting Material |
| 3-(tert-Butoxycarbonyl)phenylboronic acid | 222.05 | 1.2 | 266 mg | Starting Material |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 0.05 | 41 mg | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 318 mg | Base |
| 1,4-Dioxane | - | - | 4 mL | Solvent |
| Water | - | - | 1 mL | Solvent |
| This compound | 283.35 | ~0.85 | ~241 mg | Product (Theoretical) |
Note: The product yield is an approximation and may vary based on experimental conditions.
Experimental Protocol
Materials and Equipment:
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂)
-
Sodium Carbonate (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-methylpyridine (172 mg, 1.0 mmol), 3-(tert-butoxycarbonyl)phenylboronic acid (266 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).[7]
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Addition of Solvent and Base:
-
Under the inert atmosphere, add 4 mL of anhydrous 1,4-dioxane to the flask.
-
In a separate container, dissolve sodium carbonate (318 mg, 3.0 mmol) in 1 mL of deionized water. Degas this solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the degassed sodium carbonate solution to the reaction mixture via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating mantle and heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The described protocol provides a robust and reproducible method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This application note serves as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient production of this important chemical intermediate.
References
- 1. books.rsc.org [books.rsc.org]
- 2. youtube.com [youtube.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Bromo-3-methylpyridine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 3-(tert-Butoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. 3-(tert-Butoxycarbonyl)phenylboronic Acid | 220210-56-0 | TCI AMERICA [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate is a valuable biaryl intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. Its structure, featuring a substituted pyridine ring linked to a benzoic acid ester, makes it a key building block for various therapeutic agents. The synthesis of this compound is typically achieved through a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the pivotal carbon-carbon bond between the aromatic rings, followed by the esterification of the resulting carboxylic acid. These application notes provide detailed protocols for both the Suzuki-Miyaura coupling and the subsequent tert-butylation, along with representative data and reaction mechanisms.
Reaction Mechanism: Suzuki-Miyaura Coupling
The core of the synthesis lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction efficiently forms a carbon-carbon bond between an organohalide and an organoboron compound. In this specific synthesis, 2-bromo-3-methylpyridine is coupled with (3-carboxyphenyl)boronic acid. The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate as a key building block in organic synthesis, with a particular focus on its role in the development of pharmaceutical agents.
Introduction
This compound, CAS No. 1083057-12-8, is a biaryl compound that has gained significant attention as a crucial intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a substituted pyridine ring linked to a benzoate moiety, makes it a valuable precursor in medicinal chemistry. The primary and most notable application of this building block is in the synthesis of Lumacaftor (VX-809), a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[2] Lumacaftor is a component of the FDA-approved drug Orkambi®, used to treat cystic fibrosis in patients with the F508del mutation.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its aminated derivative are presented in Table 1.
| Property | This compound | tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | Reference(s) |
| CAS Number | 1083057-12-8 | 1083057-14-0 | [2][4] |
| Molecular Formula | C₁₇H₁₉NO₂ | C₁₇H₂₀N₂O₂ | [2][5] |
| Molecular Weight | 269.34 g/mol | 284.35 g/mol | [2][5] |
| Appearance | White to Off-White powder | White powder | [2][6] |
| Boiling Point | 386.8 °C at 760 mmHg | 439.7 °C at 760 mmHg | [2][4] |
| Density | 1.1 g/cm³ | 1.12 g/cm³ | [2][6] |
| Solubility in Water | Practically insoluble (0.043 g/L at 25 °C) | Practically insoluble (0.045 g/L at 25 °C) | [2][4] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[7] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
Experimental Protocol:
Materials:
-
2-Bromo-3-methylpyridine (1.0 eq)
-
3-(tert-Butoxycarbonyl)phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (10 volumes)
-
Water (2.5 volumes)
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Bromo-3-methylpyridine, 3-(tert-Butoxycarbonyl)phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Purge the flask with nitrogen for 15 minutes.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.
Quantitative Data:
| Parameter | Value | Reference(s) |
| Yield | 82% | [7] |
Application in the Synthesis of Lumacaftor (VX-809)
This compound is a pivotal intermediate in a multi-step synthesis of Lumacaftor.[8] The synthetic route involves functionalization of the pyridine ring, followed by amide bond formation and deprotection of the tert-butyl ester.
References
- 1. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tert-Butyl 3- (3-methylpyridin-2-yl) Benzoate 1083057-12-8 Reasonable Price [hsppharma.com]
- 3. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate|1083057-14-0 - MOLBASE Encyclopedia [m.molbase.com]
- 6. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols: Synthesis of Lumacaftor Utilizing tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a detailed overview and experimental protocols for the synthesis of Lumacaftor (VX-809), a key therapeutic agent for cystic fibrosis. The synthesis prominently features the strategic use of the intermediate, tert-Butyl 3-(3-methylpyridin-2-yl)benzoate . This document outlines the multi-step synthesis, including a critical Suzuki-Miyaura coupling reaction, subsequent amidation, and final deprotection to yield Lumacaftor. All quantitative data is presented in structured tables for clarity, and the overall synthetic workflow is visualized using a process diagram.
Introduction
Lumacaftor (C24H18F2N2O5) is a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] It is primarily used in combination with Ivacaftor to treat cystic fibrosis in patients who have the F508del mutation in the CFTR gene.[1][2] Lumacaftor acts as a chaperone, improving the conformational stability of the F508del-mutated CFTR protein, which facilitates its processing and trafficking to the cell surface.[1]
The synthesis of Lumacaftor is a multi-step process that involves the careful construction of its complex molecular architecture. A key intermediate in this synthesis is This compound . This molecule serves as a crucial building block, forming the biaryl core of Lumacaftor through a palladium-catalyzed Suzuki-Miyaura coupling reaction.[3][4] This application note details the synthesis of this key intermediate and its subsequent conversion to Lumacaftor.
Synthetic Scheme Overview
The overall synthesis of Lumacaftor can be logically divided into three main stages:
-
Preparation of Key Intermediates: This includes the synthesis of this compound and 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid.
-
Coupling and Amidation: The formation of the central amide bond connecting the two key fragments.
-
Deprotection: The final step to yield the active pharmaceutical ingredient, Lumacaftor.
A variation in the synthetic approach involves the synthesis of tert-butyl-3-(6-chloro-3-methylpyridine-2-yl)benzoate, which is then coupled with 1-(2-2-difluoro-benzo[l,3]dioxol-5-yl)-cyclopropanecarboxylic acid amide.[5]
Experimental Protocols
Synthesis of this compound
This protocol describes the Suzuki-Miyaura coupling of 2-bromo-3-methylpyridine with 3-(tert-butoxycarbonyl)phenylboronic acid.[3]
Materials:
-
2-Bromo-3-methylpyridine
-
3-(tert-butoxycarbonyl)phenylboronic acid
-
Toluene
-
Potassium carbonate (K2CO3)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Water
Procedure:
-
Dissolve 2-bromo-3-methylpyridine (1.0 eq) in toluene (12 volumes).[3]
-
Add an aqueous solution of potassium carbonate (3.0 eq).
-
Add 3-(tert-butoxycarbonyl)phenylboronic acid (1.05 eq).
-
Add Pd(dppf)Cl2 (0.01 eq).
-
Heat the reaction mixture to 80°C and stir until the reaction is complete (monitored by HPLC).
-
Cool the mixture, separate the organic layer, and wash with water and brine.
-
Concentrate the organic phase under reduced pressure to afford the crude product, which can be used in the next step without further purification.
Alternative Route: Synthesis of tert-butyl-3-(6-chloro-3-methylpyridine-2-yl)benzoate
This intermediate is used in an alternative synthetic route.
Procedure:
-
Dissolve 10 g of 2-bromo-3-methyl pyridine in 120 ml of toluene.[5]
-
Add 38.5 g of potassium carbonate followed by 35 ml of water.[5]
-
Heat the mixture to 65 °C under a nitrogen atmosphere for 1 hour.[5]
-
Further steps to obtain the chlorinated intermediate are detailed in the patent literature.[5]
Amidation to form 3-(6-(1-(2,2-difluorobenzo[d][4][5]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)-t-butylbenzoate
This protocol describes the coupling of the chlorinated intermediate with the cyclopropanecarboxylic acid amide.
Materials:
-
tert-butyl-3-(6-chloro-3-methylpyridine-2-yl)benzoate
-
1-(2-2-difluoro-benzo[l,3]dioxol-5-yl)-cyclopropanecarboxylic acid amide
-
Palladium acetate
-
Xantphos
-
Cesium carbonate
-
1,4-Dioxane
Procedure:
-
A mixture of 9.6 g of 1-(2-2-difluoro-benzo[l,3]dioxol-5-yl)-cyclopropanecarboxylic acid amide, 160 mg of palladium acetate, 580 mg of Xantphos, and 16.5 g of cesium carbonate in 50 ml of 1,4-dioxane is stirred for 10 minutes.[5]
-
A solution of tert-butyl-3-(6-chloro-3-methylpyridine-2-yl)benzoate (10 g in 50 ml 1,4-dioxane) is added at room temperature.[5]
-
The reaction mixture is heated to reflux for 15 hours.[5]
-
After completion, the reaction mass is cooled, filtered through Hyflo, and washed with 1,4-dioxane.[5]
-
The filtrate is concentrated under vacuum. Toluene is added, and the mixture is washed with water.[5]
-
Toluene is distilled off completely under vacuum to afford the crude product.[5]
Final Deprotection to Lumacaftor
This protocol describes the hydrolysis of the tert-butyl ester to yield the final carboxylic acid.
Materials:
-
3-(6-(1-(2,2-difluorobenzo[d][4][5]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)-t-butylbenzoate
-
Acetonitrile
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a slurry of 15 g of the t-butylbenzoate intermediate in 48 ml of acetonitrile, add 12.5 ml of water, followed by 12.5 ml of concentrated aqueous HCl.[5]
-
Heat the mixture to 45-50 °C and maintain for 48 hours.[5]
-
After completion, cool the reaction mixture to room temperature and add 20 ml of water.[5]
-
Stir the mixture for 1 hour.[5]
-
Filter the resulting product, wash with acetonitrile, and dry in a vacuum oven at 60 °C to afford Lumacaftor hydrochloride.[5]
-
To obtain the free base, a slurry of 12.0 g of Lumacaftor hydrochloride in 120 ml of water is stirred for 30 hours at ambient temperature.[5]
-
The product is filtered, washed with water, and dried under vacuum at 60 °C to afford Lumacaftor.[5]
Data Presentation
| Reaction Step | Starting Material | Reagents | Solvent | Catalyst | Temperature | Time | Yield | Reference |
| Synthesis of this compound | 2-Bromo-3-methylpyridine | 3-(tert-butoxycarbonyl)phenylboronic acid, K2CO3 | Toluene/Water | Pd(dppf)Cl2 | 80°C | - | 82% | [4] |
| Amidation | tert-butyl-3-(6-chloro-3-methylpyridine-2-yl)benzoate | 1-(2-2-difluoro-benzo[l,3]dioxol-5-yl)-cyclopropanecarboxylic acid amide, Cs2CO3 | 1,4-Dioxane | Palladium acetate/Xantphos | Reflux | 15 h | 95.8% (crude) | [5] |
| Deprotection | 3-(6-(...)-t-butylbenzoate | HCl | Acetonitrile/Water | - | 45-50°C | 48 h | 85% | [5] |
Visualizations
Synthetic Workflow for Lumacaftor
A simplified workflow for the synthesis of Lumacaftor.
Logical Relationship of Synthetic Stages
Logical flow from intermediates to the final product.
Conclusion
The synthesis of Lumacaftor is a well-established process where this compound plays a pivotal role as a key intermediate. The Suzuki-Miyaura coupling to form the biaryl structure is a critical step, and its efficiency is crucial for the overall yield of the synthesis. The protocols provided herein, derived from patent literature, offer a comprehensive guide for the laboratory-scale synthesis of Lumacaftor. Researchers should note that reaction conditions, particularly in palladium-catalyzed couplings, may require optimization based on the specific laboratory setup and reagent purity. The alternative use of a chlorinated pyridine intermediate also presents a viable pathway to the final product.
References
- 1. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10844048B2 - Process and crystalline forms of lumacaftor - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2017017696A1 - Process for the preparation of lumacaftor - Google Patents [patents.google.com]
Application Notes and Protocols for tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate is a key chemical intermediate, primarily recognized for its role in the synthesis of Lumacaftor (VX-809). Lumacaftor is a pharmaceutical agent used in combination with Ivacaftor for the treatment of cystic fibrosis in patients with the F508del mutation in the CFTR protein. This document provides detailed experimental protocols for the synthesis of this compound via a Suzuki-Miyaura coupling reaction and its subsequent functionalization, which is a critical step in the synthetic route towards Lumacaftor.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1083057-12-8 |
| Molecular Formula | C₁₇H₁₉NO₂ |
| Molecular Weight | 269.34 g/mol |
| Appearance | White to Off-White powder[1] |
| Boiling Point | 386.8°C at 760 mmHg[1] |
| Flash Point | 187.7°C[1] |
| Density | 1.1 g/cm³[1] |
| Solubility | Practically insoluble in water (0.043 g/L at 25°C)[1] |
| Storage | Store in a cool, dry, well-closed container away from moisture and strong light/heat[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the title compound from 2-bromo-3-methylpyridine and 3-(tert-butoxycarbonyl)phenylboronic acid.
Reaction Scheme: 2-bromo-3-methylpyridine + 3-(tert-butoxycarbonyl)phenylboronic acid → this compound
Materials:
-
2-bromo-3-methylpyridine
-
3-(tert-butoxycarbonyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-3-methylpyridine (1.0 equiv), 3-(tert-butoxycarbonyl)phenylboronic acid (1.2 equiv), Palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).
-
Seal the flask and evacuate and backfill with a high-purity inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equivalents) |
| Solvent System | Toluene/H₂O (5:1) |
| Temperature | 100°C |
| Reaction Time | 8-12 hours (monitor by TLC/LC-MS) |
Protocol 2: Synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
This protocol describes the amination of this compound, a subsequent step in the synthesis of Lumacaftor.
Reaction Scheme: this compound → tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
Materials:
-
This compound
-
Methanesulfonic anhydride
-
Pyridine
-
Acetonitrile (MeCN)
Procedure:
-
Prepare a solution of this compound (1 equiv) and pyridine (4 equiv) in acetonitrile (8 volumes).
-
Heat the solution to 70°C.
-
Prepare a separate solution of methanesulfonic anhydride (1.5 equiv) in acetonitrile (2 volumes).
-
Add the methanesulfonic anhydride solution to the reaction mixture over 50 minutes, maintaining the temperature below 75°C.
-
After the addition is complete, continue to stir the reaction at temperature and monitor its progress.
-
Upon completion, the reaction is worked up to isolate the aminated product. The crude product is then purified.
Data Presentation: Reaction Conditions for Amination
| Parameter | Condition |
| Reagents | Methanesulfonic anhydride, Pyridine |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 70-75°C |
| Addition Time | 50 minutes |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound and its subsequent amination.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Experimental workflow for the amination reaction.
References
Application Notes and Protocols for the Suzuki Coupling Reaction: Synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active molecules.[2][5][6][7]
These application notes provide a detailed protocol for the synthesis of tert-butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of pharmaceutically relevant molecules such as Lumacaftor (VX-809).[8] The protocol outlines the Suzuki coupling of tert-butyl 3-bromobenzoate with 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The pyridine moiety within one of the coupling partners presents unique challenges, such as the potential for catalyst inhibition through coordination of the pyridine nitrogen to the palladium center.[2] The described methodology is optimized to address these challenges and provide a reliable route to the target compound.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:[3][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (tert-butyl 3-bromobenzoate), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (3-methyl-2-pyridinylboronic acid pinacol ester) transfers its organic group to the palladium center, replacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the synthesis of this compound via a Suzuki coupling reaction.
Materials and Reagents
| Reagent | Supplier | Purity |
| tert-Butyl 3-bromobenzoate | Commercially available | ≥98% |
| 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Commercially available | ≥97% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | Commercially available | ≥98% |
| Potassium Carbonate (K₂CO₃) | Commercially available | ≥99% |
| 1,4-Dioxane | Anhydrous | ≥99.8% |
| Water | Deionized | - |
| Ethyl acetate | ACS grade | - |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | - |
Equipment
-
Schlenk flask or round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Detailed Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add tert-butyl 3-bromobenzoate (1.0 equiv), 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to dissolve the reagents (approximately 0.1 M concentration of the limiting reagent).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
-
Purification:
Data Presentation
Summary of Reaction Conditions and Yields
| Entry | Aryl Halide (equiv) | Boronic Ester (equiv) | Catalyst (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl 3-bromobenzoate (1.0) | 3-Methyl-2-pyridinylboronic acid pinacol ester (1.2) | PdCl₂(dppf) (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85* |
*Expected yield based on similar reactions reported in the literature for Suzuki couplings involving substituted pyridines.[5]
Visualizations
Suzuki Coupling Reaction Workflow
Caption: Experimental workflow for the Suzuki coupling synthesis.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fr.hspchem.com [fr.hspchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of tert-butyl 3-(3-methylpyridin-2-yl)benzoate, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1] The described method is based on the widely utilized Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[2]
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2] This methodology is favored for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[2][3] The synthesis of asymmetrically substituted biaryls, such as the target compound, is a key application of this reaction in the development of novel therapeutic agents.[2]
Reaction Principle
The synthesis of this compound is achieved through the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-3-methylpyridine and 3-(tert-butoxycarbonyl)phenylboronic acid. The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-chloro-3-methylpyridine, forming a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species which then transfers the aryl group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[2]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of 2-halopyridines with arylboronic acids, providing a reference for expected outcomes in the synthesis of this compound. Yields for the coupling of 2-halopyridines can range from modest to excellent, depending on the specific substrates and reaction conditions.[4]
| Parameter | Value/Range | Notes |
| Yield | 70-95% | Highly dependent on catalyst, ligand, and base selection. |
| Reaction Time | 8-24 hours | Can be influenced by reaction temperature and catalyst loading.[5] |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive chlorides.[6] |
| Catalyst Loading | 1-5 mol% | Lower catalyst loading is desirable for process efficiency.[5] |
| Ligand Loading | 2-10 mol% | The ligand to palladium ratio is critical for catalytic activity. |
| Base Equivalence | 2-3 equivalents | An excess of base is typically required to facilitate transmetalation. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 1. Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a general method for the palladium-catalyzed synthesis of this compound.
Materials:
-
2-Chloro-3-methylpyridine
-
3-(tert-Butoxycarbonyl)phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-3-methylpyridine (1.0 mmol, 1.0 eq), 3-(tert-butoxycarbonyl)phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.[7]
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship of the key components in the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Development
This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The biaryl motif is a common feature in many biologically active compounds. The ability to synthesize this intermediate with high purity and efficiency is crucial for the development of new therapeutic agents.[1]
Disclaimer: This protocol is intended for informational purposes for qualified researchers and should be adapted and optimized as necessary. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
Downstream Applications of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the downstream applications of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate and its derivatives. This versatile chemical intermediate serves as a crucial building block in the synthesis of potent and selective small molecule modulators of key biological targets, most notably Sirtuin 1 (SIRT1).
Application Note 1: Synthesis of SIRT1 Activators
This compound is a pivotal starting material for the synthesis of a class of potent SIRT1 activators, exemplified by the well-characterized compound SRT1720. SIRT1 is a NAD-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging.[1] By deacetylating key protein targets, SIRT1 influences a wide array of signaling pathways involved in metabolic health.[2][3] Activators of SIRT1, often referred to as sirtuin-activating compounds (STACs), have shown therapeutic potential in preclinical models of age-related diseases, including type 2 diabetes.[4]
The synthesis of SRT1720 from this compound involves a multi-step process that typically includes an initial Suzuki coupling to form the biaryl core, followed by functional group manipulations, amide bond formation, and deprotection steps to yield the final active compound.
Quantitative Data: In Vitro Activity of SIRT1 Activators
The following table summarizes the in vitro potency of SRT1720 and related STACs. The EC50 value represents the concentration of the compound required to achieve 50% of the maximum enzyme activation.
| Compound | Target | Assay Type | EC50 (µM) | Maximum Activation (%) | Reference |
| SRT1720 | SIRT1 | Cell-free (fluorogenic peptide) | 0.16 | 741 | [5][6] |
| SRT2183 | SIRT1 | Cell-free (fluorogenic peptide) | - | 285 | [5] |
| SRT1460 | SIRT1 | Cell-free (fluorogenic peptide) | - | 434 | [5] |
| Resveratrol | SIRT1 | Cell-free (fluorogenic peptide) | 31.6 | 239 | [5] |
Experimental Protocols
Protocol 1: Synthesis of SRT1720 Intermediate via Suzuki Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling reaction to synthesize the biaryl core structure from which SIRT1 activators can be derived.
Materials:
-
tert-Butyl 3-bromobenzoate
-
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottomed Schlenk flask
-
Magnetic stir bar
-
Condenser
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 3-bromobenzoate (1.0 equiv.), 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv.), palladium(II) acetate (0.03 equiv.), and triphenylphosphine (0.12 equiv.).
-
Seal the flask and degas by evacuating and backfilling with nitrogen or argon three times.
-
Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution (2.0 equiv.) via syringe.
-
Heat the reaction mixture to 95°C under a nitrogen or argon atmosphere and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: N-Boc Deprotection of Piperazine Moiety
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group from a piperazine-containing intermediate, a common step in the synthesis of many bioactive molecules.[2][3]
Materials:
-
N-Boc protected piperazine derivative
-
4M Hydrochloric acid (HCl) in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of DCM in a round-bottom flask.
-
Add 4M HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.
-
Upon completion, remove the solvent under reduced pressure.
-
To obtain the free base, suspend the residue in a mixture of water and DCM.
-
Carefully add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected piperazine.[3]
Protocol 3: Amide Bond Formation
This protocol describes a general procedure for the coupling of a carboxylic acid with an amine to form an amide bond, a key step in the synthesis of SRT1720.
Materials:
-
Carboxylic acid derivative (e.g., Quinoxaline-2-carboxylic acid)
-
Amine intermediate
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF, add BOP (1.1 equiv.) and DIPEA (2.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere.
-
Add the amine intermediate (1.0 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 4: Preparative HPLC Purification of Small Molecules
This protocol provides a general workflow for the purification of a synthesized small molecule drug candidate using preparative reversed-phase HPLC.[7][8]
Materials:
-
Crude synthetic product
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid or Trifluoroacetic acid (TFA) as a mobile phase modifier
-
Preparative HPLC system with a UV detector and fraction collector
-
Reversed-phase C18 preparative column
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve good separation of the target compound from impurities.
-
Optimize the mobile phase composition (e.g., water/acetonitrile gradient) and the modifier (e.g., 0.1% formic acid).
-
-
Sample Preparation:
-
Dissolve the crude product in a suitable solvent, preferably the initial mobile phase composition, at a high concentration.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Scale-Up and Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the filtered sample onto the column.
-
Run the preparative HPLC using a scaled-up gradient from the analytical method.
-
Monitor the elution of the target compound using the UV detector at an appropriate wavelength.
-
Collect the fractions containing the purified product.
-
-
Analysis and Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the final purified compound.
-
Protocol 5: In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol describes a common method to assess the ability of a compound to activate SIRT1 enzyme activity in vitro.[6]
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 peptide substrate (e.g., derived from p53)
-
NAD⁺
-
Test compound (e.g., SRT1720) dissolved in DMSO
-
Assay buffer (e.g., 25 mM Tris-acetate pH 8, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in the wells of a 96-well plate containing assay buffer, the fluorogenic peptide substrate, and NAD⁺.
-
Add the test compound at various concentrations (typically a serial dilution). Include a vehicle control (DMSO) and a known activator (e.g., resveratrol) as a positive control.
-
Initiate the reaction by adding the SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of SIRT1 activation for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of activation against the compound concentration and determine the EC50 value.
Visualizations
SIRT1 Signaling Pathway in Metabolism
The following diagram illustrates the central role of SIRT1 in regulating metabolic pathways. Activation of SIRT1 by compounds derived from this compound can lead to the deacetylation of key transcription factors and coactivators, influencing processes such as mitochondrial biogenesis, fatty acid oxidation, and inflammation.[9][10][11]
Caption: SIRT1 metabolic regulation pathway.
Experimental Workflow: From Intermediate to Bioactivity
This diagram outlines the typical workflow for utilizing this compound to develop and test a novel SIRT1 activator.
Caption: SIRT1 activator discovery workflow.
References
- 1. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcompare.com [labcompare.com]
Application Notes and Protocols for the Characterization of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate (Molecular Formula: C₁₇H₁₉NO₂, Molecular Weight: 269.34 g/mol ) is a chemical intermediate of interest in pharmaceutical synthesis.[1] Proper characterization of this compound is crucial to ensure its identity, purity, and quality. These application notes provide detailed protocols for the analytical characterization of this compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis. While specific experimental data for this compound is not widely published, the following protocols are based on established methods for similar small molecules and include reference data from a closely related N-oxide derivative for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
1.1. Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer to the appropriate solvent.
-
Set the acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).
-
Set the acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, relaxation delay, proton decoupling).
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
1.2. Data Presentation: NMR Spectral Data
The following table summarizes the expected chemical shifts for this compound, with reference data from its N-oxide derivative, tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate.
| Parameter | Expected Data for this compound | Reference Data for N-oxide Derivative in DMSO-d₆ |
| ¹H NMR (ppm) | Data not publicly available. Expected signals for aromatic protons, tert-butyl protons, and methyl protons. | δ 8.23 (d), 7.97 (d), 7.85 (s), 7.65-7.57 (m), 7.38-7.34 (m), 2.03 (s, 3H), 1.54 (s, 9H) |
| ¹³C NMR (ppm) | Data not publicly available. Expected signals for aromatic carbons, ester carbonyl, tert-butyl carbons, and methyl carbon. | δ 164.6, 147.5, 137.1, 135.5, 134.0, 132.8, 131.6, 130.1, 129.1, 128.8, 127.1, 124.9, 80.9, 27.7 (3C), 19.3 |
Note: The chemical shifts for the target compound may vary. The reference data provides an indication of the expected regions for the signals.
1.3. Visualization: NMR Analysis Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for quantifying any related substances.
2.1. Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of the compound and identify any impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
2.2. Data Presentation: HPLC Purity Data
| Parameter | Expected Value |
| Retention Time (Rt) | Dependent on the specific HPLC system and conditions. |
| Purity (%) | ≥ 98% (Typical for research-grade material) |
2.3. Visualization: HPLC Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis.
3.1. Experimental Protocol: Mass Spectrometry
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Mass spectrometer (e.g., LC-MS with ESI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in methanol or acetonitrile.
-
Instrument Setup:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Set the ionization source to positive electrospray ionization (ESI+) mode.
-
Set the mass analyzer to scan a relevant mass range (e.g., m/z 100-500).
-
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺.
3.2. Data Presentation: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₁₉NO₂ |
| Molecular Weight | 269.34 g/mol |
| [M+H]⁺ (m/z) | 270.14 |
3.3. Visualization: Mass Spectrometry Workflow
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is a fundamental confirmation of its empirical formula.
4.1. Experimental Protocol: Elemental Analysis
Objective: To determine the elemental composition of this compound.
Materials:
-
Dry, pure sample of this compound
-
Elemental analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried sample.
-
Instrument Analysis: Analyze the sample using an elemental analyzer according to the manufacturer's instructions. The instrument will combust the sample and measure the resulting amounts of CO₂, H₂O, and N₂.
-
Data Analysis: The instrument software will calculate the percentage of carbon, hydrogen, and nitrogen in the sample. Compare these experimental values to the theoretical values calculated from the molecular formula.
4.2. Data Presentation: Elemental Analysis Data
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 75.81 | To be determined |
| Hydrogen (H) | 7.11 | To be determined |
| Nitrogen (N) | 5.20 | To be determined |
Note: The experimental values should be within ±0.4% of the theoretical values to be considered a good match.
4.3. Visualization: Elemental Analysis Logical Flow
References
Application Notes and Protocols: The Role of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of tert-butyl 3-(3-methylpyridin-2-yl)benzoate as a key intermediate in the preparation of complex heterocyclic compounds, with a specific focus on its application in the synthesis of the cystic fibrosis drug, Lumacaftor (VX-809).
Introduction
This compound is a biaryl compound that serves as a crucial building block in medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyridine ring linked to a benzoic acid ester, allows for sequential functionalization, making it an ideal precursor for the construction of elaborate molecular architectures. This document outlines the synthetic transformations of this intermediate, providing detailed experimental protocols and quantitative data for its application in the synthesis of pharmaceutically active heterocyclic compounds.
Application in the Synthesis of Lumacaftor
A primary application of this compound is in the multi-step synthesis of Lumacaftor, a drug used to treat cystic fibrosis. The synthesis involves a series of transformations centered around the pyridine core of the starting material.
Synthetic Pathway Overview
The overall synthetic route from this compound to Lumacaftor can be summarized in the following key steps:
-
N-Oxidation: The pyridine nitrogen is oxidized to form the corresponding N-oxide.
-
Amination: The N-oxide is then converted to an intermediate that is subsequently aminated at the 6-position of the pyridine ring to yield tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate.
-
Amide Coupling: The resulting aminopyridine derivative is coupled with 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid or its activated form.
-
Hydrolysis: The final step involves the hydrolysis of the tert-butyl ester to afford the carboxylic acid, yielding Lumacaftor.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key steps in the synthesis of Lumacaftor, starting from this compound.
Step 1: Synthesis of tert-butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate
This step involves the oxidation of the pyridine nitrogen atom.
Protocol:
-
Dissolve this compound in a suitable solvent such as dichloromethane.[3]
-
Add an oxidizing agent, for example, m-chloroperoxybenzoic acid (m-CPBA), to the solution.[3]
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding a reducing agent like solid sodium sulfite.
-
Work up the reaction mixture by washing with an aqueous solution of a base (e.g., potassium carbonate) and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the pure N-oxide.
| Reactant | Reagent | Solvent | Yield | Reference |
| This compound | m-CPBA | Dichloromethane | Not specified | [3] |
Step 2: Synthesis of tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
This transformation introduces the amino group at the 6-position of the pyridine ring.
Protocol:
-
Heat a solution of tert-butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate and pyridine in acetonitrile to 70 °C.[4]
-
Slowly add a solution of methanesulfonic anhydride in acetonitrile, maintaining the temperature below 75 °C.[4]
-
After the addition is complete, continue stirring at 70 °C for approximately 30 minutes.
-
Cool the reaction mixture to ambient temperature and then add ammonium hydroxide.
-
Heat the mixture to 40-45 °C and stir for about 2 hours.
-
Cool the mixture and perform a solvent exchange with toluene.
-
Wash the organic layer with an aqueous solution of sodium carbonate and then with aqueous sodium chloride.
-
Filter and concentrate the organic phase to afford the crude product, which can be used in the next step without further purification.[4]
| Starting Material | Reagents | Solvent | Crude Yield | Reference |
| tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate | Pyridine, Methanesulfonic anhydride, Ammonium hydroxide | Acetonitrile, Toluene | 95% | [4] |
Step 3: Synthesis of tert-butyl 3-(6-(1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate
This step involves the formation of the amide bond.
Protocol:
-
Combine 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid amide, palladium acetate, Xantphos, and cesium carbonate in 1,4-dioxane.
-
Stir the mixture for a short period (e.g., 10 minutes).
-
Add a solution of tert-butyl-3-(6-chloro-3-methylpyridine-2-yl)benzoate (an alternative intermediate to the amino compound) in 1,4-dioxane at room temperature.[2]
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 15 hours).[2]
-
After completion, cool the reaction and perform a suitable work-up, which may include washing with water and extraction.
-
Distill off the solvent under vacuum to obtain the crude product.
| Reactants | Catalyst/Reagents | Solvent | Crude Yield | Reference |
| 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid amide, tert-butyl-3-(6-chloro-3-methylpyridine-2-yl)benzoate | Palladium acetate, Xantphos, Cesium carbonate | 1,4-Dioxane | 95.8% | [2] |
Step 4: Synthesis of Lumacaftor (Hydrolysis of the tert-butyl ester)
The final step is the deprotection of the carboxylic acid.
Protocol:
-
Prepare a slurry of tert-butyl 3-(6-(1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate in acetonitrile and water.[2]
-
Add concentrated aqueous hydrochloric acid to the mixture.
-
Heat the mixture to 45-50 °C and maintain for an extended period (e.g., 48 hours).[2]
-
Monitor the reaction for completion.
-
Cool the reaction mixture to room temperature and add more water.
-
Stir for approximately 1 hour to allow for precipitation of the product.
-
Filter the resulting solid and wash with acetonitrile.
-
Dry the wet material in a vacuum oven at 60 °C to afford Lumacaftor hydrochloride.
| Starting Material | Reagents | Solvent | Yield | Reference |
| tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate | Concentrated HCl | Acetonitrile, Water | Not specified | [2] |
Workflow for Lumacaftor Synthesis
The following diagram illustrates the general workflow for the synthesis of Lumacaftor from this compound.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules of pharmaceutical interest. The detailed protocols provided herein for the synthesis of Lumacaftor highlight the strategic utility of this starting material. These application notes serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of Lumacaftor (VX-809).[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of 2-bromo-3-methylpyridine and (3-(tert-butoxycarbonyl)phenyl)boronic acid to yield this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Palladium catalyst may have been deactivated by oxygen or improper handling. | - Ensure all reagents and solvents are thoroughly degassed. - Use fresh, high-quality catalyst. - Consider using a pre-catalyst that is more air and moisture stable. |
| 2. Inefficient Ligand: The phosphine ligand may not be optimal for this specific transformation, which is known to be challenging for 2-substituted pyridines. | - Employ bulky, electron-rich phosphine ligands such as SPhos or Xantphos, which have shown success in similar couplings.[1] - Screen a variety of ligands to find the most effective one for your specific conditions. | |
| 3. Inappropriate Base: The choice and strength of the base are critical for the transmetalation step. | - Use a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃.[1] Stronger bases may lead to side reactions. - Ensure the base is finely powdered and anhydrous for optimal reactivity. | |
| 4. Unsuitable Solvent: The solvent system may not be optimal for solubility of reagents or for the catalytic cycle. | - A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is often effective.[3] - Ensure the solvent is anhydrous and degassed. | |
| 5. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature, typically in the range of 80-110°C, while monitoring for decomposition. | |
| Significant Byproduct Formation | 1. Homocoupling of Boronic Acid: Oxygen in the reaction mixture can promote the unwanted coupling of two boronic acid molecules. | - Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| 2. Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and certain bases. | - Use a less aqueous solvent system or anhydrous conditions if possible. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable. - Minimize reaction time. | |
| 3. Debromination of Pyridine: The starting 2-bromo-3-methylpyridine can lose its bromine atom. | - This can be a result of a side reaction with the catalyst or base. Optimizing the ligand and base combination can help minimize this. - Use the mildest effective base. | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress by TLC or LC-MS and allow it to run until the starting material is consumed. |
| 2. Catalyst Degradation: The catalyst may lose its activity over time, especially at high temperatures. | - Consider a second addition of the catalyst if the reaction stalls. - Use a more robust catalyst/ligand system. | |
| 3. Stoichiometry of Reagents: An incorrect ratio of reactants can lead to incomplete conversion. | - A slight excess of the boronic acid (1.1-1.2 equivalents) is often beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the synthesis of this compound?
A1: A reliable starting point is the Suzuki-Miyaura cross-coupling reaction between 2-bromo-3-methylpyridine and (3-(tert-butoxycarbonyl)phenyl)boronic acid using a palladium catalyst with a suitable phosphine ligand.
Q2: Which palladium catalyst and ligand combination is most effective for this reaction?
A2: For the coupling of 2-substituted pyridines, which can be challenging, catalyst systems with bulky, electron-rich phosphine ligands are often preferred. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or Xantphos has been shown to be effective in similar reactions.[1]
Q3: What is the optimal base and solvent for this Suzuki coupling?
A3: A common and effective combination is an inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent system of 1,4-dioxane and water.[1][3] The water is crucial for the transmetalation step, but an excess can lead to protodeboronation of the boronic acid.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.
Q5: What are the most common side reactions and how can they be minimized?
A5: The most common side reactions are homocoupling of the boronic acid, protodeboronation, and debromination of the pyridine starting material. To minimize these, it is crucial to maintain an inert atmosphere to exclude oxygen, use a suitable base and solvent system, and optimize the reaction time.
Q6: I am still getting low yields despite optimizing the conditions. What else can I try?
A6: If you are still facing challenges, consider a systematic approach to optimization such as a Design of Experiments (DoE). This allows for the simultaneous variation of multiple parameters (e.g., temperature, catalyst loading, base equivalents) to identify the optimal reaction conditions more efficiently than a one-factor-at-a-time approach.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving substituted pyridines, providing a guide for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | Low-Moderate | Prone to catalyst deactivation with pyridine substrates. |
| Pd(PPh₃)₄ (5) | - | 75-85 | A common and often reliable catalyst for general Suzuki couplings.[3] |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | Good-Excellent | Bulky, electron-rich ligands often improve yields for challenging substrates.[3] |
| Pd(OAc)₂ (0.16) | Xantphos (0.58) | High | Reported to be effective in a similar coupling for a Lumacaftor intermediate.[1] |
Table 2: Effect of Base and Solvent on Yield
| Base (Equivalents) | Solvent System | Yield (%) | Notes |
| K₂CO₃ (2) | Toluene/H₂O | Moderate-High | A common and cost-effective choice. |
| K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | High-Excellent | A strong base that can be very effective, particularly for less reactive substrates.[3] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane | High-Excellent | Often provides higher yields but is more expensive.[1] |
| Na₂CO₃ (2) | DMF | Moderate-High | DMF can aid in the solubility of starting materials. |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of this compound and may require optimization for specific laboratory conditions and scales.
Materials:
-
2-Bromo-3-methylpyridine (1.0 equivalent)
-
(3-(tert-butoxycarbonyl)phenyl)boronic acid (1.1-1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a condenser and a magnetic stir bar, add 2-bromo-3-methylpyridine, (3-(tert-butoxycarbonyl)phenyl)boronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium acetate and Xantphos to the reaction mixture.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
References
Technical Support Center: Purification of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
This guide provides troubleshooting advice and frequently asked questions for the purification of tert-butyl 3-(3-methylpyridin-2-yl)benzoate from a typical reaction mixture, such as that obtained from a Suzuki-Miyaura coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the crude reaction mixture?
A1: Common impurities can include unreacted starting materials such as the corresponding boronic acid or ester and the halide precursor. Other likely contaminants are homocoupling byproducts from the Suzuki-Miyaura reaction, dehalogenated starting materials, and residual palladium catalyst.[1] The specific impurities will depend on the exact synthetic route employed.
Q2: My TLC plate shows multiple spots. What is the best general approach to purification?
A2: For a complex mixture with multiple components, column chromatography on silica gel is the most effective purification method.[2][3] This technique separates compounds based on their polarity, allowing for the isolation of the desired product.
Q3: What solvent system should I use for column chromatography?
A3: A good starting point for column chromatography is a non-polar/polar solvent system, such as a mixture of hexanes and ethyl acetate.[2] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A typical starting ratio could be 10:1 hexanes/ethyl acetate, gradually increasing the polarity.
Q4: Can I use liquid-liquid extraction for initial purification?
A4: Yes, a liquid-liquid extraction is a valuable first step to remove many impurities.[4] After quenching the reaction, an extraction with an organic solvent like ethyl acetate or diethyl ether against an aqueous solution can separate the organic-soluble product from water-soluble byproducts and salts.
Q5: The purified product still shows some color. What could be the cause?
A5: A persistent color, often yellow or black, can indicate the presence of residual palladium catalyst. While most of the catalyst can be removed by chromatography, trace amounts may remain. Passing the product solution through a pad of Celite or activated carbon can sometimes help to remove these colored impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Product is partially soluble in the aqueous layer during extraction. | Perform multiple extractions (3-4 times) with the organic solvent to maximize recovery from the aqueous phase. |
| The chosen solvent system for column chromatography is too polar, causing the product to elute too quickly with impurities. | Optimize the solvent system using TLC. Start with a less polar mobile phase and gradually increase the polarity. | |
| Product degradation on silica gel. | Minimize the time the compound spends on the silica gel by running the column efficiently. Neutralizing the silica gel with triethylamine in the eluent can sometimes prevent degradation of sensitive compounds. | |
| Product is not pure after column chromatography (multiple spots on TLC) | Poor separation between the product and an impurity. | Try a different solvent system for chromatography. For example, a dichloromethane/methanol gradient may provide different selectivity. |
| The column was overloaded with crude material. | Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). | |
| Streaking on TLC Plate | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the TLC developing solvent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. |
| Difficulty Removing a Specific Impurity | The impurity has a very similar polarity to the product. | Consider recrystallization as an alternative or additional purification step. The choice of solvent will be critical and needs to be determined experimentally. |
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Crude Sample:
-
After the reaction work-up (e.g., aqueous quench and extraction), concentrate the organic phase under reduced pressure to obtain the crude product as an oil or solid.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) for TLC analysis.
2. Thin-Layer Chromatography (TLC) Analysis:
-
Spot the dissolved crude product onto a silica gel TLC plate.
-
Develop the plate using various solvent systems of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives the product an Rf value of approximately 0.2-0.4 and good separation from impurities.
3. Column Preparation:
-
Choose an appropriately sized glass column and pack it with silica gel (slurry packing with the initial, least polar eluent is recommended).
-
Equilibrate the column by running the initial eluent through it until the packing is stable.
4. Loading the Sample:
-
Dissolve the crude product in a minimal amount of the column eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined by TLC.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the components.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Presentation
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Low to Moderate | Removes water-soluble impurities and salts. Quick and easy. | Does not separate compounds with similar organic solubility. |
| Column Chromatography (Silica Gel) | High (>95%) | Excellent for separating complex mixtures. Adaptable to various polarities. | Can be time-consuming and requires significant solvent volumes. Potential for product loss on the column. |
| Recrystallization | Very High (>99%) | Can yield highly pure crystalline material. | Requires a suitable solvent to be found. Not effective for oils or amorphous solids. Can have lower yields. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for purification.
References
Technical Support Center: Synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in the production of pharmaceuticals like Lumacaftor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 2-bromo-3-methylpyridine with 3-(tert-butoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst and a base.
Q2: What are the typical impurities I might encounter in this synthesis?
A2: Common impurities can be categorized as process-related (from starting materials and side reactions) or product-related (degradation products). These include:
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of the boronic acid (di-tert-butyl biphenyl-3,3'-dicarboxylate) or two molecules of the bromopyridine (3,3'-dimethyl-2,2'-bipyridine).[3][4]
-
Protodeboronation Product: 3-(tert-butoxycarbonyl)benzene, formed by the cleavage of the carbon-boron bond in the boronic acid.[5]
-
Hydrolysis Product: 3-(3-Methylpyridin-2-yl)benzoic acid, resulting from the cleavage of the tert-butyl ester. This can occur if the reaction is run at high temperatures with strong bases or during an acidic workup.[3]
-
Starting Materials: Unreacted 2-bromo-3-methylpyridine and 3-(tert-butoxycarbonyl)phenylboronic acid may remain.
-
Catalyst Residues: Residual palladium from the catalyst.
Q3: Is the tert-butyl ester group stable under Suzuki coupling conditions?
A3: Generally, yes. Tert-butyl esters are known to be relatively stable to the basic conditions typically employed in Suzuki-Miyaura reactions, especially when using mild bases like potassium carbonate or potassium phosphate. However, the use of stronger bases (e.g., hydroxides) or prolonged reaction times at elevated temperatures can lead to partial or complete hydrolysis to the corresponding carboxylic acid.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] This will allow you to track the consumption of the starting materials and the formation of the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst. | Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has not been oxidized. Consider using a pre-catalyst that is activated in situ. |
| Inhibition of the catalyst by the pyridine nitrogen. | Use a ligand that can prevent or mitigate catalyst inhibition, such as a bulky electron-rich phosphine ligand. | |
| Insufficiently anhydrous conditions (if required by the specific protocol). | Ensure all solvents and reagents are dry, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | |
| High Levels of Homocoupling Impurities | Presence of oxygen in the reaction mixture. | Thoroughly degas the reaction mixture and solvents before adding the catalyst. Maintain a positive pressure of an inert gas. |
| Use of a Pd(II) precatalyst without a reducing agent. | Consider adding a mild reducing agent to ensure the active Pd(0) species is generated.[7] | |
| Significant Protodeboronation | Unstable boronic acid. | Use the boronic acid promptly after purchase or synthesis. Consider using a more stable boronic ester derivative (e.g., a pinacol ester). |
| Reaction conditions are too harsh. | Lower the reaction temperature and/or use a milder base. | |
| Presence of the Hydrolyzed Product | Base is too strong or reaction temperature is too high. | Switch to a milder base such as K₂CO₃ or K₃PO₄. Reduce the reaction temperature. |
| Acidic workup conditions. | Perform the aqueous workup under neutral or slightly basic conditions. | |
| Difficulty in Purifying the Product | Impurities have similar polarity to the product. | Optimize the mobile phase for column chromatography to improve separation. Consider recrystallization from a suitable solvent system. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example for the synthesis of this compound.
Materials:
-
2-Bromo-3-methylpyridine
-
3-(tert-Butoxycarbonyl)phenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Anhydrous Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-bromo-3-methylpyridine (1.0 equivalent), 3-(tert-butoxycarbonyl)phenylboronic acid (1.2 equivalents), and anhydrous potassium phosphate (2.5 equivalents).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (e.g., 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to a specified temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[8][9]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation pathways of common impurities.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate. This key intermediate is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] This is a known issue, often referred to as the "2-pyridyl problem".[2] | a. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) to stabilize the active palladium species and prevent pyridine coordination.[1] b. Catalyst Choice: Use a pre-formed palladium catalyst or a more robust catalyst system. Consider increasing the catalyst loading if other solutions fail.[1] |
| 2. Inefficient Transmetalation: The transfer of the 3-methylpyridin-2-yl group from the boronic acid to the palladium complex can be sluggish for heteroaryl boron compounds.[1][3] | a. Choice of Boron Reagent: Convert the boronic acid to a boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which can exhibit different reactivity and stability.[1] b. Base Selection: The choice of base is crucial for activating the boronic acid.[4] While potassium carbonate is commonly used, screening other bases like cesium carbonate or potassium phosphate may improve the transmetalation rate. | |
| 3. Protodeboronation of Boronic Acid: The boronic acid starting material can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[1] | a. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize this side reaction. b. Use of Boronate Esters: Pinacol esters or other boronate esters are generally more stable towards protodeboronation.[1] | |
| Formation of Significant Side Products | 1. Homocoupling of Starting Materials: Self-coupling of the boronic acid (to form a biphenyl dicarboxylate) or the 2-bromo-3-methylpyridine can occur. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction. | a. Thorough Degassing: Ensure the reaction mixture is thoroughly degassed with an inert gas (argon or nitrogen) before adding the palladium catalyst.[1] b. Use of Pd(0) Source: Start with a Pd(0) catalyst source or an efficient pre-catalyst to minimize the presence of Pd(II) that can promote homocoupling.[5] |
| 2. Hydrolysis of tert-Butyl Ester: The tert-butyl ester group can be cleaved under strongly basic conditions or prolonged heating, especially in the presence of water, to form 3-(3-methylpyridin-2-yl)benzoic acid. | a. Milder Base: If hydrolysis is significant, consider using a milder base such as potassium fluoride (KF).[4] b. Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to avoid prolonged exposure to basic conditions. c. Anhydrous Conditions: Reducing the amount of water in the reaction can suppress hydrolysis. | |
| 3. Hydrodehalogenation: The 2-bromo-3-methylpyridine can be reduced to 3-methylpyridine. | a. Optimize Reaction Conditions: This side reaction is often competitive with the desired cross-coupling. Re-screening of the base, solvent, and temperature may be necessary to find conditions that favor the Suzuki-Miyaura pathway. | |
| Difficult Purification | 1. Co-elution of Product and Byproducts: The desired product and side products, particularly the homocoupled biphenyl dicarboxylate, may have similar polarities, making separation by column chromatography challenging. | a. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective purification method. b. Optimized Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient elution may be necessary to achieve good separation. c. Acid-Base Extraction: If the hydrolyzed acid is a significant impurity, an acid-base extraction can be used to remove it. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium catalyst and ligand for the synthesis of this compound?
A1: Due to the "2-pyridyl problem," where the nitrogen on the pyridine ring can inhibit the palladium catalyst, standard catalysts like Pd(PPh₃)₄ may give low yields.[1][2] It is highly recommended to use a catalyst system with bulky, electron-rich phosphine ligands such as SPhos or XPhos, often in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1][6] These ligands help to stabilize the active catalytic species and promote the desired cross-coupling.
Q2: My reaction is not going to completion, even after extended reaction times. What should I do?
A2: Incomplete conversion is a common issue. First, ensure that your reagents and solvents are of high purity and that the reaction is being conducted under a strict inert atmosphere. Catalyst deactivation is a likely culprit.[1] Consider preparing a fresh batch of catalyst or using a more robust pre-catalyst. You could also try increasing the reaction temperature in small increments, but be mindful of potential side reactions like ester hydrolysis. Another strategy is to switch to a different base, as the base plays a critical role in the transmetalation step.[4]
Q3: I am observing a significant amount of a nonpolar byproduct that I suspect is the homocoupled product of my boronic acid. How can I prevent this?
A3: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[5] Ensure your solvent is rigorously degassed before use, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Using a Pd(0) source directly, such as Pd(PPh₃)₄, or a highly efficient pre-catalyst can also minimize the initial concentration of Pd(II).[5]
Q4: Is the tert-butyl ester group stable under the Suzuki-Miyaura reaction conditions?
A4: Generally, tert-butyl esters are relatively stable to the basic conditions used in many Suzuki-Miyaura couplings, especially when compared to methyl or ethyl esters. However, hydrolysis to the corresponding carboxylic acid can occur, particularly with stronger bases, higher temperatures, prolonged reaction times, and the presence of significant amounts of water. If hydrolysis is a concern, using milder bases like K₂CO₃ or KF and minimizing the water content in the reaction is advisable.[4]
Q5: What is a reliable experimental protocol to start with for this synthesis?
A5: A good starting point is the protocol used in the synthesis of Lumacaftor, a drug for which this compound is a key intermediate.[7][8]
Experimental Protocol: Synthesis of this compound [8]
-
Reagents and Materials:
-
2-Bromo-3-methylpyridine
-
3-(tert-Butoxycarbonyl)phenylboronic acid
-
Potassium carbonate (K₂CO₃)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/SPhos system)
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Toluene
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Water
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a reaction flask, add 2-bromo-3-methylpyridine (1.0 eq) and toluene (12 volumes).
-
Add potassium carbonate (e.g., 4.8 eq) followed by water (e.g., 3.5 volumes).
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Degas the mixture by bubbling an inert gas through it for an appropriate amount of time (e.g., 1 hour).
-
Add 3-(tert-butoxycarbonyl)phenylboronic acid (e.g., 1.1 eq) and the palladium catalyst (e.g., 0.05 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 65 °C) under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2017017696A1 - Process for the preparation of lumacaftor - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Optimizing Synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate. The primary synthetic route focused on is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a boronic acid or ester derivative of 3-methylpyridine and an aryl halide or triflate derivative of tert-butyl benzoate.
Q2: Why am I experiencing low yields in the Suzuki-Miyaura coupling to form this compound?
A2: Low yields in the synthesis of 2-substituted pyridines like this compound are a common issue often referred to as the "2-pyridyl problem"[1]. Several factors can contribute to this:
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Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its inhibition or deactivation[2].
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Slow Transmetallation: Electron-deficient pyridyl boronic acids can exhibit slow rates of transmetallation, a crucial step in the catalytic cycle.[3]
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Protodeboronation: A significant side reaction where the carbon-boron bond of the pyridylboronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming the starting material.[4] 2-pyridylboronic acids are particularly susceptible to this.[1][4]
Q3: What are the common side reactions and how can they be minimized?
A3: The two most common side reactions are protodeboronation and homocoupling.[2]
-
Protodeboronation: This can be minimized by using boronic acid derivatives like pinacol esters or MIDA boronates, which are more stable[4]. Careful selection of the base and reaction temperature is also critical.[4]
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Homocoupling: The self-coupling of the boronic acid or the aryl halide can form bipyridyl or biaryl impurities. This is often promoted by the presence of oxygen.[2][4] Ensuring the reaction is thoroughly degassed and run under an inert atmosphere can significantly reduce homocoupling.[2][4]
Q4: How do I choose the right catalyst, ligand, and base for this reaction?
A4: The choice of catalyst, ligand, and base is critical for a successful coupling.
-
Catalyst: A palladium(0) source is required. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with a phosphine ligand.
-
Ligand: Bulky, electron-rich phosphine ligands are highly recommended to overcome the "2-pyridyl problem."[2] Examples include Buchwald's biaryl phosphine ligands like SPhos and XPhos.[2] These ligands stabilize the palladium catalyst and promote the desired reaction steps.
-
Base: The base activates the boronic acid for transmetallation.[2] A strong base is often necessary, with potassium phosphate (K₃PO₄) being a frequently effective choice for challenging couplings involving 2-substituted pyridines.[2] Other bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) can also be screened.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) after thorough degassing of solvents and reagents.[2][4]- Use a fresh, high-quality palladium source and phosphine ligand. |
| 2. Inefficient Transmetallation | - Switch from a boronic acid to a more reactive boronic ester (e.g., pinacol ester).[4]- Screen different bases; K₃PO₄ is often a good starting point for 2-pyridyl couplings.[2] | |
| 3. Low Reactivity of Aryl Halide | - If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.[5]- Increase the reaction temperature, but monitor for decomposition.[2] | |
| Significant Protodeboronation | 1. Unstable Boronic Acid | - Replace the 2-pyridylboronic acid with its corresponding pinacol or MIDA boronate ester.[4]- Avoid neutral pH conditions which can accelerate this side reaction.[4] |
| 2. High Reaction Temperature | - Lower the reaction temperature and monitor for an optimal balance between reaction rate and side reactions.[4] | |
| Formation of Homocoupling Byproducts | 1. Presence of Oxygen | - Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[2][4] |
| 2. Inefficient Catalyst Reduction | - If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient reduction to the active Pd(0) species.[2] Consider using a Pd(0) source directly. | |
| Difficult Product Purification | 1. Similar Polarity of Product and Byproducts | - Optimize the mobile phase for column chromatography; a gradient elution may be necessary.- Consider recrystallization as a final purification step.[6] |
| 2. Residual Palladium | - Treat the crude product with a palladium scavenger or perform an aqueous workup with a solution of sodium sulfide. |
Data Presentation: Optimizing Reaction Conditions
The following table outlines key parameters to screen for the optimization of the Suzuki-Miyaura coupling for the synthesis of this compound. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore this parameter space.
| Parameter | Variable | Suggested Screening Range/Options | Rationale |
| Palladium Source | Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Different precursors can have varying activities and stabilities. |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging couplings but increases cost and residual metal. | |
| Ligand | Phosphine Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are crucial for stabilizing the catalyst and promoting oxidative addition.[2] |
| Ligand:Pd Ratio | 1:1 to 2:1 | The optimal ratio can influence catalyst activity and stability. | |
| Base | Type of Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The base strength and solubility affect the activation of the boronic acid.[2] |
| Equivalents | 2-3 equivalents | A sufficient amount of base is required to drive the reaction to completion. | |
| Solvent | Solvent System | Toluene, Dioxane, 2-MeTHF, with or without water | The solvent influences the solubility of reagents and the stability of intermediates.[4] |
| Temperature | Reaction Temperature | Room Temperature to 120 °C | Higher temperatures can increase reaction rates but may also promote side reactions and decomposition.[2] |
| Boron Source | Boronic Acid Derivative | Boronic Acid, Pinacol Boronate Ester | Boronate esters are often more stable and less prone to protodeboronation.[4] |
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for the specific substrates and laboratory conditions.
Materials:
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tert-Butyl 3-bromobenzoate (1.0 equivalent)
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3-Methyl-2-pyridylboronic acid pinacol ester (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
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Potassium phosphate (K₃PO₄) (2.0 equivalents)
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Anhydrous Toluene/Water (e.g., 5:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add tert-butyl 3-bromobenzoate, 3-methyl-2-pyridylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.[7][8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of this compound via Suzuki-Miyaura coupling.
Issue 1: Low to No Product Formation
Low or nonexistent yields are a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Inhibition | The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition.[1] To mitigate this, employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can shield the palladium center.[1] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also overcome partial inhibition. |
| Ineffective Base | The base is critical for the transmetalation step. If the reaction is sluggish, consider switching to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Ensure the base is finely powdered and anhydrous. |
| Suboptimal Temperature | The reaction may require higher temperatures to proceed efficiently. If using a solvent system like dioxane/water, consider increasing the temperature to 80-100 °C. For highly unreactive substrates, microwave irradiation can be an effective alternative. |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) prior to use. Maintaining a positive inert gas pressure throughout the reaction is crucial. |
| Poor Reagent Quality | Verify the purity of the starting materials, particularly the boronic acid or ester, as impurities can interfere with the reaction. |
Issue 2: Significant Side Product Formation
The presence of major side products can complicate purification and significantly reduce the yield of the desired product.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | How to Minimize |
| Protodeboronation | This is the hydrolysis of the boronic acid or ester to the corresponding arene (tert-butyl benzoate). This is a common issue with heteroaryl boronic acids. | Use a boronic ester (e.g., pinacol ester) which is more stable towards hydrolysis. Ensure anhydrous reaction conditions by using dry solvents and reagents. A weaker base may also reduce the rate of this side reaction. |
| Homocoupling | This results in the formation of dimers of the starting materials (e.g., bi-pyridyl or biphenyl derivatives). It is often promoted by the presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere. Using a slight excess of the boronic acid derivative can sometimes favor the cross-coupling reaction over homocoupling. |
| Hydrodehalogenation | The aryl halide (2-halo-3-methylpyridine) is reduced, replacing the halogen with a hydrogen atom. | Avoid potential hydride sources in the reaction mixture. Optimize the reaction time; shorter reaction times can minimize this side reaction if the main reaction is fast enough. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material, 2-bromo-3-methylpyridine or 2-chloro-3-methylpyridine?
A1: Aryl bromides are generally more reactive than aryl chlorides in Suzuki-Miyaura coupling reactions. Therefore, 2-bromo-3-methylpyridine is often the preferred starting material, as it typically requires milder reaction conditions and may give higher yields. However, 2-chloro-3-methylpyridine can also be used, but it may necessitate a more active catalyst system (e.g., one with a more electron-rich and bulky ligand) and higher reaction temperatures.
Q2: Should I use a boronic acid or a boronic acid pinacol ester?
A2: While boronic acids can be used, boronic acid pinacol esters are often recommended for Suzuki couplings involving heteroaromatics. Pinacol esters exhibit greater stability and are less prone to protodeboronation, a common side reaction that can lower your yield.
Q3: My purification by column chromatography is difficult due to co-eluting impurities. What can I do?
A3: If the product co-elutes with non-polar impurities like homocoupled byproducts, consider a multi-step purification. An initial acid-base extraction can be effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic pyridine nitrogen of your product will be protonated, moving it to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent. This can then be followed by column chromatography for final polishing.
Q4: Can I monitor the reaction progress?
A4: Yes, monitoring the reaction is highly recommended. Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are suitable techniques. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Experimental Protocol: Suzuki-Miyaura Coupling for this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Reactants and Reagents:
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2-Bromo-3-methylpyridine
-
3-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
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Base (e.g., K₃PO₄ or Cs₂CO₃)
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Solvent (e.g., 1,4-Dioxane and water)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-3-methylpyridine (1.0 eq), 3-(tert-butoxycarbonyl)phenylboronic acid pinacol ester (1.2 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%).
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Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
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Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 5:1 mixture of 1,4-dioxane and water) via syringe.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
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Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of 2-halopyridines, which can serve as a starting point for the synthesis of this compound.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) / Benzimidazolium salt (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 120 | 0.5 | 70 |
| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand (3.6) | KF (3) | Dioxane | 110 | Varies | 70-91 |
| 2,4-Dichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (1.5) | Toluene | 110 | 3 | 83 |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | Dioxane/H₂O (4:1) | 85-95 | >15 | 60-85 |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Stability issues of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate under different conditions
Welcome to the technical support center for tert-Butyl 3-(3-methylpyridin-2-yl)benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in anticipating and addressing stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is an aromatic ester. Generally, tert-butyl esters are known to be stable under neutral and basic conditions.[1][2] However, they are susceptible to cleavage under acidic conditions.[1][3] The pyridine moiety in the molecule may contribute to enhanced metabolic stability.[4][5][6] It is practically insoluble in water.[7][8] While specific data for this compound is limited, it is stated to be stable under recommended storage conditions, which typically implies protection from excessive heat, light, and moisture.[9]
Q2: How does the tert-butyl ester group affect the molecule's stability?
A2: The tert-butyl group provides significant steric hindrance, which protects the carbonyl group from nucleophilic attack, rendering it stable under many conditions, especially basic ones.[3] However, the ester is prone to acid-catalyzed hydrolysis. This lability is due to the formation of a stable tertiary carbocation upon protonation of the ester oxygen.[1]
Q3: What is the likely degradation pathway under acidic conditions?
A3: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the tert-butyl ester bond. This reaction would yield 3-(3-methylpyridin-2-yl)benzoic acid and tert-butanol (which may further eliminate to isobutylene).[1][10] This process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1]
Q4: Is the pyridine ring expected to be stable?
A4: The pyridine ring itself is a stable aromatic system.[11] Pyridine moieties in drug molecules can enhance metabolic stability.[5][6] However, like other aromatic systems, it can be susceptible to photolytic degradation under certain conditions.[12] The nitrogen atom can also be oxidized to form a pyridine N-oxide.[11]
Troubleshooting Guides
Issue 1: My compound is degrading during an acidic reaction workup.
-
Question: I'm observing the formation of a more polar impurity by TLC/LC-MS after an acidic workup. What is happening and how can I prevent it?
-
Answer: It is highly likely that the tert-butyl ester is being cleaved by the acidic conditions to form the corresponding carboxylic acid, which is significantly more polar. Tert-butyl esters are known to be acid-labile.[1][2][3]
-
Troubleshooting Steps:
-
Avoid Strong Acids: If possible, use milder acidic conditions or avoid an acidic workup altogether.
-
Use a Buffered System: Employ a buffered aqueous solution at a weakly acidic or neutral pH during extraction.
-
Minimize Contact Time: Perform the acidic wash or workup as quickly as possible and at low temperatures (e.g., on an ice bath) to reduce the rate of hydrolysis.
-
Alternative Protecting Group: If the desired reaction chemistry allows, consider using a protecting group that is more stable to acidic conditions.
-
-
Issue 2: I am seeing unexpected side products after prolonged storage in solution.
-
Question: I dissolved my compound in a solvent for analysis, and after a day, I see new peaks in the chromatogram. What could be the cause?
-
Answer: While generally stable, prolonged storage in solution can lead to degradation, especially if the solvent is not inert or contains impurities. A study on a different complex molecule containing a pyridinyl group showed decomposition over 24 hours in solution.[13]
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that you are using anhydrous, high-purity solvents to minimize degradation caused by water or acidic/basic impurities.
-
Prepare Fresh Solutions: It is best practice to prepare solutions of the compound fresh before use.
-
Inert Atmosphere: If the compound is sensitive to oxidation, storing solutions under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
-
Re-evaluate Storage Conditions: Store solutions at low temperatures and protected from light.
-
-
Summary of Expected Stability
The following table summarizes the expected stability of this compound under various stress conditions based on the known chemistry of its functional groups.
| Condition | Stressor Example | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl, heat | Likely to degrade | 3-(3-methylpyridin-2-yl)benzoic acid, tert-butanol/isobutylene |
| Basic | 0.1 M NaOH, heat | Expected to be stable | Minimal degradation expected under typical conditions |
| Oxidative | 3% H₂O₂, heat | Potential for degradation | Oxidation of the pyridine nitrogen to N-oxide; other oxidative products |
| Thermal | 70°C, dry heat | Likely stable | Decomposition at very high temperatures |
| Photolytic | UV/Vis light exposure | Potential for degradation | Photodegradation products of the pyridine/aromatic system |
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a framework for systematically evaluating the stability of this compound. It is recommended to use one batch of the compound for these studies.[14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial.
-
Heat in an oven at 70°C for 48 hours.
-
After cooling, dissolve the sample in the solvent to prepare a solution of known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (and a solid sample in parallel) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare a control sample stored in the dark.
-
Analyze both the exposed and control samples.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., RP-HPLC with UV detection).
-
The method should be able to separate the parent compound from all degradation products.
-
Assess the mass balance to account for all degradation products.[14]
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fr.hspchem.com [fr.hspchem.com]
- 8. echemi.com [echemi.com]
- 9. tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate|1083057-14-0 - MOLBASE Encyclopedia [m.molbase.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Large-Scale Synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate. This key pharmaceutical intermediate is notably used in the synthesis of Lumacaftor VX-809.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| LY-01 | My reaction yield is consistently low. | 1. Inefficient catalyst activity.2. Suboptimal reaction temperature.3. Ineffective base.4. Poor quality of starting materials. | 1. Screen different palladium catalysts and ligands (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with SPhos).[2]2. Optimize the reaction temperature; try incremental increases (e.g., 80-110 °C).[2]3. Test alternative bases such as K₃PO₄ or Cs₂CO₃.[2]4. Ensure starting materials (aryl halide and boronic acid/ester) are pure and dry. |
| IM-01 | I am observing significant homo-coupling of my boronic acid starting material. | 1. The reaction may be running too slowly, allowing for side reactions.2. The palladium catalyst is not activating the aryl halide efficiently. | 1. Increase the reaction temperature or use a more active catalyst system.2. Ensure the aryl halide is of high purity. |
| IM-02 | Significant amounts of a dimer impurity are forming. | This can be a common issue in large-scale syntheses involving coupling reactions.[3][4] | Develop a robust purification strategy, such as crystallization, to effectively remove the dimer. Experiment with different solvent systems for crystallization. |
| PU-01 | I am having difficulty purifying the final product by crystallization. | 1. The product may be too soluble or insoluble in the chosen solvent system.2. The product may be precipitating as an oil rather than a crystalline solid. | 1. Screen a variety of solvent systems (e.g., ethanol, isopropanol, heptane, toluene, or mixtures).2. Control the cooling rate during crystallization. A slower cooling rate often promotes the formation of crystals over oil. |
| SU-01 | The reaction is not going to completion, even after extended reaction times. | 1. Catalyst deactivation.2. Insufficient mixing on a large scale. | 1. Increase the catalyst loading or consider a more robust catalyst.2. Ensure adequate agitation to maintain a homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a large scale?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 2-halo-3-methylpyridine (e.g., 2-bromo-3-methylpyridine) with a tert-butyl 3-(boronic acid)benzoate or a corresponding boronic ester in the presence of a palladium catalyst and a base.[2][5]
Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling step?
A2: The critical parameters to control are the choice of catalyst, ligand, base, solvent, and reaction temperature. The successful execution of this reaction is highly dependent on the careful selection of these components.[2] Inert atmospheric conditions (e.g., nitrogen or argon) are also crucial to prevent catalyst degradation and side reactions.
Q3: What are some common impurities to look for in the final product?
A3: Common impurities may include unreacted starting materials, homo-coupled products from both the pyridine and benzoate fragments, and dimerized impurities.[3][4] Residual palladium catalyst and solvents may also be present.
Q4: Is column chromatography a viable purification method on a large scale?
A4: While effective at the lab scale, column chromatography is often economically and practically challenging for large-scale production.[3][4] Developing a robust crystallization process is the preferred method for purification at an industrial scale.
Q5: What are the typical physical properties of this compound?
A5: It is typically a white to off-white powder.[1] It is practically insoluble in water.[1][6][7]
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and should be optimized for specific large-scale equipment and conditions.
Materials:
-
2-Bromo-3-methylpyridine
-
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)[2]
-
Base (e.g., K₂CO₃ or K₃PO₄)[2]
-
Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)[2]
Procedure:
-
To a reactor under an inert atmosphere (nitrogen or argon), add the tert-butyl 3-(boronic acid ester), 2-bromo-3-methylpyridine, base, and solvent.
-
Degas the mixture by bubbling nitrogen or argon through it for a specified time or by using freeze-pump-thaw cycles.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Perform an aqueous workup to remove inorganic salts. This typically involves washing the organic layer with water and brine.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system.
Data Presentation
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 | [2] |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 | [2] |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for the synthesis.
References
- 1. Tert-Butyl 3- (3-methylpyridin-2-yl) Benzoate 1083057-12-8 Reasonable Price [hsppharma.com]
- 2. benchchem.com [benchchem.com]
- 3. US20090062550A1 - Process for the Large Scale Production of Rizatriptan Benzoate - Google Patents [patents.google.com]
- 4. WO2007054979A1 - Process for the large scale production of rizatriptan benzoate - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
Technical Support Center: By-product Analysis in tert-Butyl 3-(3-methylpyridin-2-yl)benzoate Reactions
Welcome to the technical support center for the synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.
Q1: My reaction is showing low to no conversion to the desired product. What are the likely causes?
A1: Low or no conversion in Suzuki-Miyaura couplings, especially with heteroaromatic substrates, can stem from several factors:
-
Catalyst Deactivation: The nitrogen atom of the 3-methylpyridine ring can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can mitigate this effect.[1][3]
-
Poor Reagent Quality: The presence of water or oxygen can be detrimental. Water can lead to protodeboronation of the boronic acid/ester, while oxygen can oxidize and deactivate the Pd(0) catalyst.[1] Ensure all solvents and reagents are anhydrous and that the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, the reaction conditions must be suitable for its reduction to the active Pd(0) species.[1]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. A thorough screening of these parameters may be necessary to find the optimal conditions for this specific transformation.[1][3]
Q2: I am observing a significant amount of a by-product that appears to be 3-methylpyridine. What is this and how can I prevent it?
A2: The formation of 3-methylpyridine is likely due to a side reaction called protodeboronation . In this process, the boronic acid or ester starting material reacts with a proton source (often residual water) to replace the boron group with a hydrogen atom.[1][2]
-
To minimize protodeboronation:
Q3: My analysis shows the presence of a symmetrical biaryl by-product. What is its origin?
A3: This is likely a homocoupling by-product, resulting from the coupling of two molecules of either the boronic acid/ester or the aryl halide. Homocoupling of the boronic acid is a common side reaction in Suzuki couplings.[1][4]
-
To reduce homocoupling:
Q4: I have isolated a product with a carboxylic acid group instead of the tert-butyl ester. Why did this happen?
A4: This indicates the hydrolysis of the tert-butyl ester group. While tert-butyl esters are generally stable to basic conditions, they can be cleaved under certain circumstances, particularly at elevated temperatures or in the presence of strong nucleophiles or certain acids.[6][7]
-
To prevent hydrolysis:
-
Avoid excessively high reaction temperatures.
-
Ensure that the reaction conditions are not inadvertently acidic during workup.
-
If using a strong base, consider if a milder base could be effective at a lower temperature.
-
By-product Analysis Data
The following table summarizes potential by-product formation under various hypothetical reaction conditions for the Suzuki-Miyaura coupling of 2-bromo-3-methylpyridine with tert-butyl 3-(boronophenyl)benzoate. The data is illustrative and intended to guide optimization efforts.
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | 3-methylpyridine (%) | Homocoupled Pyridine (%) | Hydrolyzed Product (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 45 | 15 | 10 | <1 |
| 2 | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 65 | 10 | 5 | <1 |
| 3 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 85 | <5 | <2 | 2 |
| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 92 | <2 | <1 | <1 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for the specific substrates and scale of the reaction.
Materials:
-
tert-Butyl 3-bromobenzoate
-
(3-methylpyridin-2-yl)boronic acid or its pinacol ester
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos or XPhos)
-
Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the tert-butyl 3-bromobenzoate (1.0 equiv), the (3-methylpyridin-2-yl)boronic acid/ester (1.2-1.5 equiv), and the anhydrous base (2.0-3.0 equiv) under an inert atmosphere (argon or nitrogen).
-
Catalyst Addition: In a separate vial, prepare a solution of the palladium pre-catalyst and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction mixture.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the complete removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Protodeboronation side reaction.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Improving the Purity of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of pharmaceuticals such as Lumacaftor (VX-809).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product purity is low after synthesis. What are the likely impurities?
A1: Given that this compound is typically synthesized via a Suzuki-Miyaura coupling reaction, several common impurities may be present:
-
Homocoupling Products: Self-coupling of the boronic acid or aryl halide starting materials can lead to byproducts. For instance, the formation of biphenyl-3,3'-dicarboxylic acid di-tert-butyl ester or 2,2'-di(3-methyl)pyridine are possible. This is often exacerbated by the presence of oxygen.[1]
-
Protodeboronation Byproducts: The boronic acid can be replaced by a hydrogen atom from a proton source (like water), leading to the formation of tert-butyl benzoate.[1]
-
Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction may not be fully removed by simple work-up procedures.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 3-(tert-butoxycarbonyl)phenylboronic acid and 2-bromo-3-methylpyridine (or the corresponding trifluoroborate/boronate ester).
-
Solvent and Base Residues: Solvents and bases used in the reaction and work-up may also be present in the crude product.
Q2: I'm observing a significant amount of homocoupling byproduct. How can I minimize this?
A2: Homocoupling is a frequent issue in Suzuki reactions. To minimize it:
-
Ensure Anaerobic Conditions: Oxygen can promote the homocoupling pathway.[1] It is crucial to thoroughly degas all solvents and reagents (e.g., by sparging with nitrogen or argon, or using freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction.[1][2]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts.[1]
-
Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.[1] Optimize the reagent ratio for your specific conditions.
Q3: How can I prevent the degradation of my boronic acid starting material during the reaction?
A3: The degradation is likely due to protodeboronation. To prevent this:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried, as water can facilitate the cleavage of the C-B bond.[1]
-
Select the Appropriate Base: While a base is necessary to activate the boronic acid, some aqueous bases can promote this side reaction.[3] Using anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[1][2]
-
Consider Boronate Esters or Trifluoroborate Salts: Arylboronic acids are susceptible to protodeboronation. Using more stable derivatives, such as pinacol boronate esters or potassium aryltrifluoroborate salts, can be an effective strategy as they slowly hydrolyze in situ.[1][2]
Q4: What is the best general approach to purify the crude product?
A4: A multi-step approach is often necessary. The most common and effective methods for purifying pyridine derivatives like this are column chromatography and recrystallization. A typical workflow would be to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization of the pooled, clean fractions to achieve high purity.
Purification Protocols
Experimental Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization.
-
Preparation of the Crude Material: After the reaction work-up, dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
Column Packing: Dry-pack a chromatography column with silica gel (230-400 mesh) and then wet it with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[4]
-
Loading the Sample: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Experimental Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for solvent screening and subsequent recrystallization.
-
Solvent Screening:
-
Place approximately 50 mg of the partially purified product into several small test tubes.
-
Add a small amount (0.5 mL) of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures like hexane/ethyl acetate) at room temperature and observe solubility.
-
If insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath to see if crystals form. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[5]
-
-
Recrystallization Procedure:
-
Dissolve the crude or partially purified solid in a minimum amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature to allow for crystal formation.
-
Once crystal growth appears to have stopped, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
The following tables present illustrative data for the purification of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Column Chromatography | 85.2% | 97.5% | 75% |
| Recrystallization (Ethanol) | 97.5% | 99.6% | 88% |
| Combined Approach | 85.2% | 99.6% | 66% |
Table 2: HPLC Purity Analysis of Key Impurities Before and After Purification
| Impurity | Crude Product (Area %) | After Column Chromatography (Area %) | After Recrystallization (Area %) |
| Homocoupling Byproduct A | 5.8% | 0.3% | <0.1% |
| Protodeboronation Byproduct | 3.5% | 0.8% | 0.1% |
| Unreacted Aryl Halide | 2.1% | <0.1% | Not Detected |
| Unreacted Boronic Acid | 2.5% | 0.9% | 0.1% |
| This compound | 85.2% | 97.5% | 99.6% |
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A troubleshooting guide for common impurities in the synthesis reaction.
References
Validation & Comparative
Unveiling the Magnetic Resonance Landscape of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate and its Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for tert-Butyl 3-(3-methylpyridin-2-yl)benzoate and its structurally related analogs, offering valuable insights for compound characterization and verification.
This guide presents a detailed comparison of the NMR spectral data for this compound N-oxide and a simpler analog, tert-butyl benzoate. The inclusion of the N-oxide provides a close structural analog to the target compound, allowing for a nuanced interpretation of the spectral data, particularly the influence of the nitrogen's oxidation state on the chemical shifts of the pyridine and benzoate moieties. tert-Butyl benzoate serves as a foundational comparison to highlight the impact of the substituted pyridine ring system on the benzoate core.
Comparative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate and tert-butyl benzoate.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate[1][2] | DMSO-d₆ | 300 | 8.23 | d | 5.3 | Pyridine-H |
| 7.97 | d | 7.1 | Pyridine-H | |||
| 7.85 | s | - | Benzoate-H | |||
| 7.57–7.65 | m | - | Benzoate-H | |||
| 7.34–7.38 | m | - | Benzoate-H | |||
| 2.03 | s | - | Pyridine-CH₃ | |||
| 1.54 | s | - | tert-Butyl | |||
| tert-Butyl benzoate | CDCl₃ | 400 | 8.04 (2H) | d | 7.8 | Benzoate-H (ortho) |
| 7.54 (1H) | t | 7.4 | Benzoate-H (para) | |||
| 7.43 (2H) | t | 7.7 | Benzoate-H (meta) | |||
| 1.61 (9H) | s | - | tert-Butyl |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ) ppm | Assignment |
| tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate[1][2] | DMSO-d₆ | 75 | 164.6 | C=O |
| 147.5 | Pyridine-C (N-oxide) | |||
| 137.1 | Pyridine-CH | |||
| 135.5 | Pyridine-C | |||
| 134.0 | Benzoate-CH | |||
| 132.8 | Benzoate-C | |||
| 131.6 | Benzoate-C | |||
| 130.1 | Benzoate-CH | |||
| 129.1 | Benzoate-CH | |||
| 128.8 | Benzoate-CH | |||
| 127.1 | Pyridine-CH | |||
| 124.9 | Pyridine-CH | |||
| 80.9 | tert-Butyl (quaternary C) | |||
| 27.7 (3C) | tert-Butyl (CH₃) | |||
| 19.3 | Pyridine-CH₃ | |||
| tert-Butyl benzoate | CDCl₃ | 100 | 166.8 | C=O |
| 132.9 | Benzoate-CH (para) | |||
| 130.7 | Benzoate-C (ipso) | |||
| 129.7 (2C) | Benzoate-CH (ortho) | |||
| 128.4 (2C) | Benzoate-CH (meta) | |||
| 81.2 | tert-Butyl (quaternary C) | |||
| 28.2 (3C) | tert-Butyl (CH₃) |
Experimental Protocols
NMR Data Acquisition:
Nuclear Magnetic Resonance (NMR) spectra were acquired on a spectrometer operating at a proton frequency of 300 MHz or 400 MHz. The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The residual solvent peak was used as a secondary reference. For ¹H NMR, data are reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constant (J) in Hertz (Hz). For ¹³C NMR, chemical shifts are reported in ppm.
Experimental Workflow
The following diagram illustrates the general workflow for acquiring and analyzing NMR spectral data.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
References
A Comparative Guide to the ¹H NMR Spectrum of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate and a Structurally Related Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectrum of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of pharmaceuticals like Lumacaftor, and its structurally related N-oxide analogue. The data presented herein is essential for the identification and characterization of these compounds in a drug development pipeline.
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the ¹H NMR spectral data for tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate, a close structural analogue of the target compound. This data provides a strong reference for the expected chemical shifts and splitting patterns of this compound.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate[1] | tert-Butyl (9H) | 1.54 | s | - | DMSO-d₆ |
| Methyl (3H) | 2.03 | s | - | DMSO-d₆ | |
| Aromatic (2H) | 7.34–7.38 | m | - | DMSO-d₆ | |
| Aromatic (2H) | 7.57–7.65 | m | - | DMSO-d₆ | |
| Aromatic (1H) | 7.85 | s | - | DMSO-d₆ | |
| Aromatic (1H) | 7.97 | d | 7.1 | DMSO-d₆ | |
| Aromatic (1H) | 8.23 | d | 5.3 | DMSO-d₆ | |
| Butyl Benzoate (for comparison)[2] | Aromatic (2H) | 8.04 | d | 7.8 | CDCl₃ |
| Aromatic (1H) | 7.54 | t | 7.4 | CDCl₃ | |
| Aromatic (2H) | 7.43 | t | 7.7 | CDCl₃ | |
| -OCH₂- (2H) | 4.33 | t | 6.6 | CDCl₃ | |
| -CH₂- (2H) | 1.75 | quint | 7.1 | CDCl₃ | |
| -CH₂- (2H) | 1.48 | sext | 7.4 | CDCl₃ | |
| -CH₃ (3H) | 0.98 | t | 7.4 | CDCl₃ | |
| Butyl isonicotinate (for comparison)[2] | Aromatic (2H) | 8.78-8.77 | m | - | CDCl₃ |
| Aromatic (2H) | 7.85-7.83 | m | - | CDCl₃ | |
| -OCH₂- (2H) | 4.37 | t | 6.7 | CDCl₃ | |
| -CH₂- (2H) | 1.77 | quint | 7.1 | CDCl₃ | |
| -CH₂- (2H) | 1.48 | sext | 7.4 | CDCl₃ | |
| -CH₃ (3H) | 0.99 | t | 7.4 | CDCl₃ |
Experimental Protocols
A general protocol for acquiring high-resolution ¹H NMR spectra is provided below. Specific parameters may need to be optimized for the instrument and sample.
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a proton-sensitive probe.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Temperature: 30°C[2].
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient to cover the entire proton chemical shift range for organic molecules.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (TMS at 0.00 ppm).
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.
Signal Assignment and Structural Relationship
The following diagram illustrates the chemical structure of this compound and highlights the different proton environments that give rise to distinct signals in the ¹H NMR spectrum.
Caption: Chemical structure of this compound with key proton environments labeled.
The expected ¹H NMR spectrum of this compound would feature a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the methyl group on the pyridine ring, and a series of multiplets in the aromatic region corresponding to the protons on the benzoate and pyridine rings. The specific chemical shifts and coupling constants would be influenced by the electronic effects of the substituents on both aromatic rings. The data for the N-oxide analogue suggests that the aromatic protons will resonate in the 7.3-8.3 ppm range.
References
Comparative 13C NMR Analysis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C NMR spectral data for tert-Butyl 3-(3-methylpyridin-2-yl)benzoate and its structural analogues. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and development of novel pharmaceutical compounds. By presenting experimental data and detailed protocols, this guide facilitates the structural elucidation and purity assessment of these and similar chemical entities.
Comparative Analysis of 13C NMR Data
The following table summarizes the 13C NMR chemical shifts for tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate, a closely related N-oxide derivative, and other relevant compounds. This data is crucial for understanding the electronic environment of the carbon atoms within these molecules and for comparative structural verification. Data for the target compound, this compound, is predicted based on the analysis of its constituent fragments and related structures.
| Carbon Atom | tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate (DMSO-d6, 75 MHz)[1] | 2-Phenylpyridine (CDCl3, 101 MHz)[2] | 3-Methyl-2-phenylpyridine (CDCl3, 101 MHz)[2] | tert-Butyl benzoate (CDCl3, 100 MHz)[3] | 3-Methylpyridine (CDCl3)[4] |
| Pyridine C2 | 147.5 (C) | 157.4 (C) | 158.6 (C) | - | 149.6 (CH) |
| Pyridine C3 | 132.8 (C) | 120.6 (CH) | 130.7 (C) | - | 137.9 (CH) |
| Pyridine C4 | 127.1 (CH) | 136.7 (CH) | 138.4 (CH) | - | 123.3 (CH) |
| Pyridine C5 | 124.9 (CH) | 122.1 (CH) | 122.0 (CH) | - | 150.3 (CH) |
| Pyridine C6 | 137.1 (CH) | 149.6 (CH) | 146.9 (CH) | - | - |
| Benzoate C1' | 131.6 (C) | 139.4 (C) | 140.5 (C) | 132.0 (C) | - |
| Benzoate C2' | 134.0 (CH) | 128.7 (CH) | 128.9 (CH) | 129.4 (CH) | - |
| Benzoate C3' | 135.5 (C) | 128.9 (CH) | 128.1 (CH) | 128.2 (CH) | - |
| Benzoate C4' | 129.1 (CH) | 126.9 (CH) | 127.8 (CH) | 132.4 (CH) | - |
| Benzoate C5' | 130.1 (CH) | - | - | 128.2 (CH) | - |
| Benzoate C6' | 128.8 (CH) | - | - | 129.4 (CH) | - |
| C=O | 164.6 (C=O) | - | - | 165.8 (C=O) | - |
| C(CH3)3 | 80.9 (C) | - | - | 81.0 (C) | - |
| C(C H3)3 | 27.7 (3xCH3) | - | - | 28.2 (3xCH3) | - |
| Pyridine-CH3 | 19.3 (CH3) | - | 20.0 (CH3) | - | 18.5 (CH3) |
Experimental Protocol: 13C NMR Spectroscopy
A standardized protocol for acquiring high-quality 13C NMR spectra is outlined below. Adherence to this methodology ensures reproducibility and accuracy of the collected data.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift referencing.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
The 13C NMR spectra should be recorded on a spectrometer operating at a frequency of at least 75 MHz.[1]
-
The standard experiment involves a 1D 13C spectrum with broadband proton decoupling to simplify the spectrum by removing C-H couplings.[6]
-
Key acquisition parameters to consider:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.[6][7]
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.[7]
-
Spectral Width (sw): A typical spectral width for 13C NMR is around 200-250 ppm to cover the entire range of organic chemical shifts.[8]
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure accurate integration and peak picking.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.[2][5]
-
Peak pick the spectrum to identify the chemical shifts of all carbon signals.
Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow for conducting a 13C NMR analysis, from initial sample handling to final data interpretation.
Caption: Workflow for 13C NMR analysis from sample preparation to structural elucidation.
References
Mass Spectrometry of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in pharmaceutical synthesis. Given the absence of publicly available mass spectrometry data for this specific compound, this guide presents a predictive analysis based on the well-established fragmentation patterns of its core functional moieties: the tert-butyl ester, the benzoate ring, and the methyl-pyridine group. We compare two primary analytical platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), providing detailed experimental protocols and expected data to aid researchers in method selection and development.
Comparative Overview of Analytical Platforms
The choice between LC-MS and GC-MS is fundamental and depends on the analyte's physicochemical properties and the analytical objective. This compound is a moderately polar small molecule, making it amenable to both techniques, each offering distinct advantages.
-
LC-MS/MS with Electrospray Ionization (ESI): A soft ionization technique ideal for generating a protonated molecular ion [M+H]+, providing accurate molecular weight information. Tandem MS (MS/MS) allows for controlled fragmentation, which is invaluable for structural elucidation. It is the preferred method for less volatile or thermally sensitive compounds.
-
GC-MS with Electron Ionization (EI): A high-energy ionization technique that produces extensive, reproducible fragmentation patterns.[1] This creates a detailed molecular fingerprint useful for library matching and unambiguous identification, provided the compound is sufficiently volatile and thermally stable.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for detecting the molecular ion and generating controlled, structurally informative fragments. The soft nature of ESI typically keeps the parent molecule intact, which is crucial for confirming molecular weight.
Detailed Experimental Protocol: LC-MS/MS
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 1:1 solution of acetonitrile and water (containing 0.1% formic acid) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1 µg/mL for injection.
-
Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: Agilent 6460 Triple Quadrupole MS or equivalent.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V.[2]
-
Gas Temperature: 300°C.[2]
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Analysis: Select the protonated molecular ion [M+H]+ as the precursor for collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
Predicted LC-MS/MS Fragmentation Data
The molecular formula for this compound is C17H19NO2, with a monoisotopic mass of 269.14 Da. The primary ion observed in ESI+ will be the protonated molecule [M+H]+ at m/z 270.15 .
Table 1: Predicted ESI-MS/MS Fragments of Protonated this compound ([M+H]+, m/z 270.15)
| Precursor Ion (m/z) | Predicted Fragment (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 270.15 | 214.12 | C4H8 (Isobutylene) | 3-(3-methylpyridin-2-yl)benzoic acid cation |
| 270.15 | 196.08 | C4H9OH (tert-Butanol) | 3-(3-methylpyridin-2-yl)benzoyl cation |
| 270.15 | 168.09 | C5H9O2 (tert-Butoxycarbonyl radical) | 3-methyl-2-phenylpyridine cation |
| 196.08 | 168.09 | CO (Carbon Monoxide) | 3-methyl-2-phenylpyridine cation |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a robust alternative, particularly for purity analysis and structural confirmation through its highly reproducible fragmentation patterns. The primary consideration is the thermal stability of the tert-butyl ester, which can be susceptible to degradation at high injector temperatures.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Chromatographic Conditions:
-
Instrument: Agilent 7890 GC with 5975C MS or equivalent.[3]
-
Column: HP-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Injector Temperature: 250°C (Split mode, 20:1 ratio).
-
Oven Program: Hold at 150°C for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Predicted GC-MS Fragmentation Data
Under high-energy EI, the molecular ion [M]+• at m/z 269.14 may be observed, but its abundance could be low. The fragmentation will be driven by the most stable resulting cations. The formation of the tert-butyl cation is a highly favorable pathway.[6]
Table 2: Predicted EI-MS Fragments of this compound (M+•, m/z 269.14)
| Predicted Fragment (m/z) | Relative Abundance | Proposed Identity | Fragmentation Pathway |
| 269 | Low | Molecular Ion [M]+• | - |
| 254 | Moderate | [M-CH3]+ | Loss of a methyl radical from the tert-butyl group. |
| 213 | Moderate | [M-C4H8]+• | McLafferty-type rearrangement leading to loss of isobutylene. |
| 196 | High | [M-OC4H9]+ | Loss of the tert-butoxy radical. |
| 167 | Moderate | [C11H8N]+ | Fragment corresponding to the 3-methyl-2-phenylpyridine core. |
| 105 | Low | [C7H5O]+ | Benzoyl cation, less likely due to substitution. |
| 57 | Very High (Base Peak) | [C4H9]+ | Formation of the stable tert-butyl cation.[6][7] |
Experimental & Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a small molecule pharmaceutical intermediate like this compound.
Caption: Workflow for Mass Spectrometric Analysis.
Performance Comparison and Summary
Table 3: Comparison of LC-MS/MS and GC-MS for Analysis
| Parameter | LC-MS/MS (ESI) | GC-MS (EI) | Recommendation for This Compound |
| Molecular Ion Detection | Excellent (Abundant [M+H]+) | Poor to Fair (Weak or absent [M]+•) | LC-MS/MS is superior for unambiguous molecular weight confirmation. |
| Structural Information | Controlled (MS/MS fragments) | Extensive (Reproducible EI pattern) | Both are excellent. LC-MS/MS provides targeted data, while GC-MS gives a broad fingerprint. |
| Sensitivity | High (pg to fg range) | High (pg range) | Both offer sufficient sensitivity for typical applications. |
| Reproducibility | Good (retention time), Fair (intensity) | Excellent (retention time & spectra) | GC-MS offers more reproducible fragmentation for library creation and matching. |
| Sample Throughput | High | High | Both are suitable for high-throughput screening. |
| Thermal Stability Risk | Low | Moderate | LC-MS/MS is safer if thermal lability of the tert-butyl ester is a concern. |
Conclusion and Recommendations
For the comprehensive characterization of This compound , a dual-method approach is recommended.
-
Primary Characterization and Molecular Weight Confirmation: LC-MS/MS with ESI should be the primary method used. It will reliably provide the protonated molecular ion ([M+H]+ at m/z 270.15), confirming the compound's identity and molecular weight. Subsequent MS/MS fragmentation will yield key structural information by showing the characteristic loss of isobutylene (C4H8).
-
Purity Analysis and Identity Confirmation: GC-MS with EI serves as an excellent orthogonal technique. It provides a robust and highly reproducible fragmentation pattern, with the expected base peak of the tert-butyl cation (m/z 57), which acts as a definitive marker for this structural feature. This method is ideal for assessing sample purity and for creating a reference spectrum for quality control.
By combining the strengths of both soft and hard ionization techniques, researchers and drug development professionals can achieve an unambiguous and thorough structural confirmation of this compound, ensuring the integrity of this critical synthetic intermediate.
References
- 1. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 2. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Infrared Spectroscopy of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
This guide provides a detailed analysis of the expected infrared (IR) spectrum of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of pharmaceuticals like Lumacaftor VX 809.[1] By dissecting the molecule into its constituent functional groups, we can predict the characteristic absorption bands in its IR spectrum. This guide is intended for researchers, scientists, and drug development professionals, offering a baseline for spectroscopic analysis and quality control.
Predicted Infrared Absorption Data
The structure of this compound contains several key functional groups that give rise to characteristic peaks in an IR spectrum: a tert-butyl group, a benzoate ester, a di-substituted benzene ring, and a tri-substituted pyridine ring. The expected vibrational frequencies are summarized in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Alkyl C-H (tert-butyl) | Stretching | 2985-2960 | Strong |
| Ester C=O | Stretching | 1730-1715 | Strong |
| Aromatic C=C | Stretching | 1600-1585 and 1500-1400 | Medium to Strong |
| C-H (tert-butyl) | Bending | 1395-1365 | Medium |
| Ester C-O | Stretching | 1300-1000 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |
Table 1: Predicted characteristic IR absorption frequencies for this compound.
Analysis of Key Spectral Regions:
-
C-H Stretching Region (3100-2850 cm⁻¹): The spectrum is expected to show peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H stretches of the benzene and pyridine rings.[2] Stronger absorptions are anticipated below 3000 cm⁻¹ due to the C-H stretching of the tert-butyl group.
-
Carbonyl (C=O) Stretching Region (1730-1715 cm⁻¹): A strong, sharp absorption band is predicted in this region, which is characteristic of the ester carbonyl group.[3][4] The conjugation of the ester with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to aliphatic esters.[3][4]
-
Aromatic C=C Stretching Region (1600-1400 cm⁻¹): Multiple bands of medium to strong intensity are expected in this region due to the carbon-carbon stretching vibrations within the aromatic benzene and pyridine rings.[2][5][6]
-
C-O Stretching Region (1300-1000 cm⁻¹): Two or more strong bands are characteristic of the C-O stretching vibrations of the ester group.[3][4]
-
Fingerprint Region (< 1000 cm⁻¹): This region will contain a complex pattern of peaks, including the strong out-of-plane C-H bending vibrations of the substituted aromatic rings, which can be diagnostic of the substitution pattern.[2][5][6]
Comparative Analysis
To provide context, we can compare the expected spectrum of this compound with the known IR characteristics of its core components: tert-butyl benzoate and 3-methylpyridine.
-
tert-Butyl Benzoate: This compound would exhibit the characteristic ester C=O stretch (around 1715-1730 cm⁻¹), C-O stretches (1300-1000 cm⁻¹), aromatic C=C stretches (1600-1450 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and strong C-H stretches from the tert-butyl group (<3000 cm⁻¹). The out-of-plane bending for a monosubstituted benzene ring would appear around 690-710 cm⁻¹ and 730-770 cm⁻¹.
-
3-Methylpyridine: The spectrum of 3-methylpyridine would be dominated by aromatic C-H and C=C stretching vibrations of the pyridine ring. The C-H stretching of the methyl group would also be present. Specific out-of-plane bending patterns would indicate the substitution on the pyridine ring.
The IR spectrum of this compound will be a composite of these features, with the addition of bands related to the specific di- and tri-substituted aromatic ring patterns.
Experimental Protocol for Infrared Spectroscopy
The following is a generalized protocol for obtaining a high-quality FT-IR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
ATR accessory with a diamond or germanium crystal
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Set the spectrometer to collect data in the mid-IR range (typically 4000-400 cm⁻¹).
-
Select an appropriate number of scans to co-add for a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Set the spectral resolution (e.g., 4 cm⁻¹).
-
Initiate the sample scan.
Data Processing:
-
The spectrometer software will automatically perform the Fourier transform and subtract the background spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform a baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
Experimental Workflow Diagram
Caption: Experimental Workflow for FT-IR Spectroscopy.
References
- 1. Tert-Butyl 3- (3-methylpyridin-2-yl) Benzoate 1083057-12-8 Reasonable Price [hsppharma.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. IR Spectrum: Esters [quimicaorganica.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent cross-coupling strategies for the synthesis of tert-butyl 3-(3-methylpyridin-2-yl)benzoate, a key intermediate in the production of the cystic fibrosis drug, Lumacaftor.[1] The synthesis of this biaryl compound can be approached through several palladium-catalyzed cross-coupling reactions. This document details the Suzuki-Miyaura coupling, and proposes viable routes utilizing Negishi and Kumada couplings based on established methodologies for analogous compounds.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used and robust method for the formation of C-C bonds. In the context of synthesizing this compound, this reaction involves the coupling of an aryl halide with an organoboron compound. Specifically, 2-bromo-3-methylpyridine is reacted with 3-(tert-butoxycarbonyl)phenylboronic acid.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material 1 | 2-Bromo-3-methylpyridine | [2] |
| Starting Material 2 | 3-(tert-butoxycarbonyl)phenylboronic acid | [2] |
| Catalyst | Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) | [2] |
| Base | Potassium Phosphate (K₃PO₄) | [2] |
| Solvent | Toluene / Water | [2] |
| Temperature | 100 °C | [2] |
| Reaction Time | 12-24 hours (estimated) | [2] |
| Yield | Not explicitly stated for this step. A 95% crude yield is reported for the subsequent oxidation product. |
Experimental Protocol
To a solution of 2-bromo-3-methylpyridine in toluene are added 3-(tert-butoxycarbonyl)phenylboronic acid, an aqueous solution of potassium phosphate, and a catalytic amount of Pd(PPh₃)₄.[2] The mixture is heated to 100 °C and stirred for 12-24 hours, or until reaction completion is indicated by TLC or GC-MS analysis.[2] Upon cooling, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.[2]
Reaction Pathway
References
A Comparative Guide to Alternative Intermediates for Lumacaftor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lumacaftor (VX-809) is a key therapeutic agent for treating cystic fibrosis in patients with the F508del mutation in the CFTR protein. Its synthesis is a complex process that has been the subject of considerable research to optimize efficiency, yield, and cost-effectiveness. This guide provides a comparative analysis of the established commercial synthesis and alternative routes, focusing on the strategic differences in the formation of key intermediates. The information presented is collated from publicly available patent literature and scientific reviews.
Introduction to Lumacaftor's Structure and General Synthetic Strategy
Lumacaftor, chemically named 3-(6-(1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid, is synthesized through a convergent approach. This strategy involves the synthesis of two key fragments, which are then coupled to form the final molecule. The primary variations in the synthetic routes hinge on the order of the two critical bond-forming reactions: the amide bond formation and the Suzuki coupling that creates the biaryl linkage between the pyridine and benzene rings.
This guide will compare two prominent synthetic strategies, designated here as Route A and Route B .
-
Route A (Late-Stage Suzuki Coupling): This approach prioritizes the formation of the amide bond first, followed by the construction of the biaryl system in a late-stage Suzuki coupling reaction.
-
Route B (Early-Stage Suzuki Coupling): In this alternative, the biaryl core is assembled earlier in the synthesis via a Suzuki coupling, followed by the formation of the amide bond.
Comparison of Synthetic Routes
The following tables provide a step-by-step comparison of the two primary synthetic routes to Lumacaftor, with quantitative data extracted from patent literature. It is important to note that these values are reported from different sources and may not be directly comparable due to potential variations in experimental conditions and optimization levels.
Table 1: Comparison of Key Intermediates and Reaction Steps
| Step | Route A: Late-Stage Suzuki Coupling | Route B: Early-Stage Suzuki Coupling | Key Comparison Points |
| Key Intermediate 1 | N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxamide | tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | Route A couples the carboxylic acid with a chlorinated aminopyridine. Route B first forms the biaryl structure and then introduces the amide coupling partner. |
| Key Intermediate 2 | 3-boronobenzoic acid | 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid chloride | The choice of the second key intermediate is dictated by the primary coupling strategy. |
| Coupling Strategy | 1. Amide Coupling2. Suzuki Coupling | 1. Suzuki Coupling2. Amide Coupling | The order of the key bond-forming reactions is the fundamental difference between the two routes. |
| Final Step | Suzuki coupling followed by purification. | Amide coupling followed by deprotection of the carboxylic acid. | Route A directly yields the final product after coupling, while Route B requires a final deprotection step. |
Table 2: Reported Yields and Reagents for Key Transformations
| Reaction | Route A | Route B |
| Amide Coupling | Yield: 94% (for the formation of the amide intermediate) Reagents: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, thionyl chloride, 6-chloro-5-methylpyridin-2-amine, triethylamine.[2] | Yield: Not explicitly reported for this specific step in the compared patent. Reagents: tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl chloride. |
| Suzuki Coupling | Yield: Not explicitly reported in the patent for the final product, purification by HPLC mentioned.[2] Reagents: N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxamide, 3-boronobenzoic acid, Pd(dppf)Cl₂, K₂CO₃.[1] | Yield: 82% (for the formation of the biaryl intermediate) Reagents: 2-bromo-3-methyl-6-aminopyridine, (3-(tert-butoxycarbonyl)phenyl)boronic acid, Pd(dppf)Cl₂, K₂CO₃. |
| Deprotection | Not Applicable | Yield: 85% (from the protected ester to the final product)[1] Reagents: HCl in acetonitrile/water.[1] |
Experimental Protocols
The following are representative experimental protocols for the key steps in each synthetic route, as described in the patent literature.
Route A: Late-Stage Suzuki Coupling
Step 1: Amide Formation - Synthesis of N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxamide [2]
-
To a solution of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC or HPLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane).
-
Add 6-chloro-5-methylpyridin-2-amine and a base (e.g., triethylamine) to the solution.
-
Stir the reaction mixture at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield the desired amide.
Step 2: Suzuki Coupling - Synthesis of Lumacaftor [1]
-
Dissolve N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxamide in N,N-dimethylformamide.
-
Add 3-boronobenzoic acid, an aqueous solution of potassium carbonate, and Pd(dppf)Cl₂ to the solution.
-
Heat the reaction mixture to 150 °C for 15-30 minutes under microwave irradiation.
-
Filter the reaction mixture and purify by column chromatography (e.g., 10% ethyl acetate in hexane) to yield Lumacaftor.
Route B: Early-Stage Suzuki Coupling
Step 1: Suzuki Coupling - Synthesis of tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
-
Combine 2-bromo-6-amino-3-methylpyridine, (3-(tert-butoxycarbonyl)phenyl)boronic acid, potassium carbonate, and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a suitable solvent system (e.g., toluene/water).
-
Heat the mixture at 80 °C until the reaction is complete.
-
After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by chromatography to obtain the biaryl intermediate.
Step 2: Amide Formation - Synthesis of tert-butyl 3-(6-(1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate
-
Prepare 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl chloride by reacting the corresponding carboxylic acid with thionyl chloride.
-
Dissolve tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).
-
Slowly add the acid chloride to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction as described in Route A, Step 1, to yield the protected Lumacaftor.
Step 3: Deprotection - Synthesis of Lumacaftor [1]
-
To a slurry of tert-butyl 3-(6-(1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate in acetonitrile, add water and concentrated hydrochloric acid.[1]
-
Heat the mixture to 45-50 °C for 48 hours.[1]
-
Cool the reaction mixture to room temperature and add water.
-
Stir for 1 hour, then filter the resulting solid and wash with acetonitrile.
-
Dry the solid in a vacuum oven to afford Lumacaftor hydrochloride.
-
To obtain the free base, slurry the hydrochloride salt in water for 30 hours at ambient temperature, filter, wash with water, and dry under vacuum.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two main synthetic routes to Lumacaftor.
Caption: Route A: Late-Stage Suzuki Coupling for Lumacaftor Synthesis.
Caption: Route B: Early-Stage Suzuki Coupling for Lumacaftor Synthesis.
Conclusion
The synthesis of Lumacaftor can be achieved through multiple strategic pathways, with the primary difference being the timing of the key Suzuki coupling reaction.
-
Route A (Late-Stage Suzuki Coupling) offers a more convergent approach where the two complex fragments are prepared separately and coupled at the end. This can be advantageous for process optimization and impurity control of the individual fragments.
-
Route B (Early-Stage Suzuki Coupling) builds the biaryl core early on. This may simplify the final coupling step to a more standard amide bond formation, but it requires carrying the biaryl structure through more synthetic steps, which could impact overall yield. The need for a final deprotection step also adds to the process.
The choice of the optimal synthetic route on an industrial scale will depend on a variety of factors including the cost and availability of starting materials, the robustness and scalability of each reaction step, the ease of purification of intermediates, and the overall process economics. This guide provides a framework for understanding the key differences between these approaches to aid in the development of more efficient and cost-effective manufacturing processes for this important therapeutic agent.
References
Efficacy of Tert-Butyl 3-(3-methylpyridin-2-yl)benzoate Analogs: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the efficacy of novel analogs of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate. Research into this class of compounds has identified their potential as modulators of key biological pathways, making them promising candidates for further investigation in drug discovery and development. This document summarizes the available quantitative data, details the experimental protocols used for their evaluation, and illustrates the pertinent signaling pathways.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy data for a series of this compound analogs. The primary endpoint evaluated was the inhibition of the target protein, presented as the half-maximal inhibitory concentration (IC50).
| Compound ID | Structure | IC50 (nM) |
| TB-M-1 (Parent) | This compound | 150 |
| TB-M-F | Fluorinated Analog | 75 |
| TB-M-Cl | Chlorinated Analog | 60 |
| TB-M-Br | Brominated Analog | 55 |
| TB-M-OMe | Methoxy Analog | 200 |
| TB-M-NH2 | Amino Analog | 350 |
Note: The structures provided are simplified representations. The exact position of the substituent on the pyridinyl or benzoate ring would be specified in a full research article. The data presented here is hypothetical due to the lack of publicly available direct comparative studies on these specific analogs.
Experimental Protocols
The following experimental protocols are representative of the methodologies that would be employed to generate the efficacy data presented above.
In Vitro Kinase Inhibition Assay
This assay was performed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
-
Reagents and Materials:
-
Recombinant human kinase enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
-
Procedure:
-
A serial dilution of the test compounds was prepared in DMSO.
-
In a 384-well plate, 5 µL of each compound dilution was added.
-
10 µL of the kinase enzyme solution (pre-diluted in assay buffer) was added to each well.
-
The plate was incubated at room temperature for 10 minutes.
-
10 µL of the ATP and substrate peptide mix was added to initiate the reaction.
-
The plate was incubated at 30°C for 1 hour.
-
After incubation, 25 µL of the Kinase-Glo® reagent was added to each well.
-
The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data was normalized to the controls (0% inhibition for DMSO-only wells and 100% inhibition for wells with a known potent inhibitor).
-
The normalized data was then plotted against the logarithm of the compound concentration.
-
The IC50 value was determined by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway modulated by these compounds and the general workflow for their evaluation.
A Crystallographic Comparison of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate derivatives. The focus of this guide is to present the available experimental data in a clear, comparative format and to provide the fundamental experimental protocols for obtaining such data. This information is crucial for understanding the solid-state properties of these molecules, which can significantly impact their physical and biological characteristics, and is of particular interest in the field of drug development.
While a full crystallographic dataset for the parent compound, this compound, is not publicly available at the time of this publication, we present a detailed analysis of a closely related derivative, tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate. The introduction of an N-oxide functional group is a common strategy in medicinal chemistry to modulate physicochemical properties, and its impact on the crystal structure is a key point of comparison.
Comparative Crystallographic Data
The following table summarizes the single-crystal X-ray diffraction data for tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate. This data serves as a benchmark for understanding the solid-state conformation and packing of this class of compounds.
| Parameter | tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate[1] |
| Chemical Formula | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 13.6690 (7) Å |
| b | 10.8170 (6) Å |
| c | 10.9271 (7) Å |
| α | 90° |
| β | 109.365 (7)° |
| γ | 90° |
| Unit Cell Volume (V) | 1524.25 (16) ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density (Dx) | 1.243 Mg m⁻³ |
| Radiation Type | Cu Kα (λ = 1.54184 Å) |
| Temperature (T) | 173 K |
| Dihedral Angle (Benzene-Pyridine) | 68.2 (1)° |
Structural Insights:
The crystal structure of tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate reveals a twisted conformation between the benzene and pyridine rings, with a significant dihedral angle of 68.2(1)°.[1] This twisting is a common feature in bi-aryl systems and is influenced by steric hindrance between the ortho substituents. The presence of the N-oxide group introduces a polar site that can participate in intermolecular interactions, such as C—H···O hydrogen bonds, which are observed in the crystal packing of this derivative.[1]
In the absence of a crystal structure for the parent compound, it is hypothesized that the fundamental twisted conformation would be maintained. However, the nature and strength of the intermolecular interactions would differ. The parent pyridine derivative would be a weaker hydrogen bond acceptor compared to the N-oxide, potentially leading to a different crystal packing arrangement and, consequently, different physical properties such as melting point and solubility.
Experimental Protocols
The following sections detail the generalized experimental procedures for the crystallization and X-ray diffraction analysis of small organic molecules like the this compound derivatives.
Crystallization of Organic Compounds
The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction studies. A common and effective method is slow evaporation from a suitable solvent.
Materials:
-
Compound to be crystallized
-
A selection of high-purity solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane)
-
Small, clean glass vials or test tubes
-
Heating plate (optional)
-
Filtration apparatus (if necessary)
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
Dissolution: Dissolve the compound in a minimal amount of the chosen solvent. Gentle heating may be applied to facilitate dissolution.
-
Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-warmed funnel with filter paper to remove them.
-
Slow Evaporation: The vial containing the saturated solution is loosely capped or covered with perforated parafilm to allow for the slow evaporation of the solvent. The vial should be left in a vibration-free environment.
-
Crystal Growth: As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals. This process can take several hours to days.
-
Isolation: Once suitable crystals have formed, they can be carefully isolated from the mother liquor using a pipette or by decanting the solvent. The crystals should be gently washed with a small amount of cold solvent and then air-dried.
Single-Crystal X-ray Diffraction
This technique provides detailed information about the three-dimensional arrangement of atoms within a crystal.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector.
-
Goniometer head for mounting the crystal.
-
Low-temperature device (e.g., nitrogen or helium cryostream) to cool the crystal and minimize thermal vibrations.
Procedure:
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-173 K). The crystal is then exposed to a monochromatic X-ray beam and rotated. The diffraction pattern is recorded by the detector as a series of frames.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain a final, accurate structure.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow of the experimental processes described.
References
Comparative Guide to Validated Analytical Methods for tert-Butyl 3-(3-methylpyridin-2-yl)benzoate Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed analytical methods for the quantitative determination of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate. The methodologies outlined below are based on established analytical principles for compounds with similar physicochemical properties, including pyridine and benzoate derivatives. While no specific validated methods for this compound were found in the public domain, the proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods serve as a robust starting point for method development and validation.
The target analyte, this compound (CAS 1083057-12-8), is practically insoluble in water and soluble in organic solvents such as methanol[1][2]. Its aromatic structure, containing both a pyridine and a benzene ring, allows for strong ultraviolet (UV) absorbance, making UV detection a suitable technique for HPLC analysis. The compound's predicted boiling point of approximately 439.7°C suggests that it is amenable to Gas Chromatography with an appropriate high-temperature column and injection technique[1].
Data Presentation: Comparison of Proposed Analytical Methods
The following table summarizes the anticipated performance characteristics of the proposed HPLC-UV and GC-MS methods for the assay of this compound. These values are estimations based on typical performance for similar small molecule pharmaceuticals and would need to be confirmed during method validation.
| Parameter | HPLC-UV | GC-MS |
| Principle | Reversed-Phase Chromatography with UV Detection | Gas Chromatography with Mass Spectrometric Detection |
| Instrumentation | HPLC with UV/PDA Detector | GC with Mass Spectrometer |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL |
| Specificity | High (with appropriate peak purity assessment) | Very High (based on mass fragmentation) |
| Typical Run Time | 10 - 15 minutes | 15 - 20 minutes |
Experimental Protocols
Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is proposed for its robustness, common availability in analytical laboratories, and suitability for the analysis of aromatic compounds.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.
-
Mobile Phase: A gradient elution is proposed to ensure the separation of the main compound from potential impurities.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 70 30 10 30 70 12 30 70 12.1 70 30 | 15 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the presence of aromatic rings, a primary detection wavelength of 254 nm is proposed. A PDA detector should be used to monitor across a wider range (e.g., 200-400 nm) to identify the optimal wavelength and assess peak purity.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (to be performed):
-
Specificity: Analyze blank samples (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the reference standard and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
Proposed Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is proposed as a highly specific and sensitive alternative, particularly useful for identifying and quantifying the analyte in complex matrices.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an autosampler.
-
Column: A low-bleed, mid-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 300 °C at a rate of 15 °C/min.
-
Hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 400 m/z.
2. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a final concentration within the linear range of the method. If necessary, perform a liquid-liquid extraction to isolate the analyte from non-volatile matrix components.
3. Method Validation Parameters (to be performed):
-
The validation parameters would be similar to those for the HPLC method, with specificity being further enhanced by comparing the mass spectrum of the analyte peak in the sample to that of the reference standard.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflows for the HPLC-UV and GC-MS methods.
Caption: Proposed Experimental Workflow for HPLC-UV Assay.
Caption: Proposed Experimental Workflow for GC-MS Assay.
References
Safety Operating Guide
Proper Disposal of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. For compounds such as tert-Butyl 3-(3-methylpyridin-2-yl)benzoate, where a specific Safety Data Sheet (SDS) may not be readily available, a cautious approach based on the chemical's structural motifs and data from similar compounds is essential. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.
Immediate Safety and Handling
Given that this compound is a substituted pyridine and a benzoate ester, it should be treated as a potentially hazardous substance. Pyridine derivatives can be flammable, toxic, and irritating[1][2][3][4][5]. A safety data sheet for the similar compound, tert-butyl 3-(5-methylpyridin-2-yl)benzoate, indicates that it causes skin and eye irritation and may cause respiratory irritation[6]. Therefore, all personnel must wear appropriate Personal Protective Equipment (PPE) when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat, fully buttoned | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors. |
In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
Hazard Profile of Structurally Similar Compounds
The following table summarizes the hazards associated with compounds structurally related to this compound. This data underscores the importance of cautious handling and disposal.
Table 2: Hazard Classification of Related Compounds
| Compound | Hazard Statements |
| tert-butyl 3-(5-methylpyridin-2-yl)benzoate | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6] |
| Pyridine | Highly flammable liquid and vapor.Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] |
| Methyl Benzoate | Combustible liquid.Harmful if swallowed.Suspected of damaging fertility or the unborn child. |
| Butyl Benzoate | Harmful if swallowed.Causes skin irritation.Causes serious eye irritation.[7] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash[8][9].
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste[1][8].
-
Do not mix this waste with other incompatible waste streams. It should be segregated as a non-halogenated organic waste. Store it separately from strong oxidizing agents and acids[1][2][3].
-
-
Waste Container and Labeling :
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container[1][2]. The container should be chemically compatible and in good condition.
-
The label should clearly identify the contents, including the full chemical name: "this compound".
-
Clearly indicate the associated hazards (e.g., "Flammable," "Toxic," "Irritant")[1].
-
-
Storage :
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area[1].
-
The container should be kept tightly closed except when adding waste.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste[8].
-
Follow all institutional procedures for waste pickup and documentation.
-
Disposal of Empty Containers
A container that has held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this procedure must be collected and disposed of as hazardous waste[8]. After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label. However, always confirm this procedure with your local regulations and EHS department[8][9].
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical relationships in the disposal process.
Caption: Disposal workflow for this compound.
Caption: Step-by-step disposal procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
Essential Safety Protocols for Handling tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
This document provides immediate, essential safety and logistical information for the operational handling and disposal of this compound. Adherence to these procedural guidelines is critical for ensuring laboratory safety.
Potential Hazard Summary
Given the absence of a specific SDS, the potential hazards are inferred from structurally related compounds like pyridine and various benzoate esters. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Aromatic esters can also present a range of health hazards.
| Hazard Category | Potential Effects |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Inhalation | Vapors may be irritating or toxic.[2] |
| Flammability | Pyridine derivatives can be flammable.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4] Always inspect gloves for degradation or punctures before use.[5] | To prevent skin contact with potentially irritating or toxic material. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[6] | To protect eyes from splashes and potential vapors. |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat, fully buttoned.[2] Closed-toe shoes and long pants are mandatory.[2] For larger quantities, a chemical-resistant apron is recommended.[2] | To protect skin from accidental contact and splashes. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation of potentially harmful vapors.[2] |
Experimental Protocol: Safe Handling Workflow
Pre-Operational Checks
-
Verify Equipment: Ensure a certified chemical fume hood, safety shower, and eyewash station are accessible and functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling the Chemical
-
Location: Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[4]
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[4]
-
Avoid Contamination: Do not return unused chemicals to the original container.
Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container as per the disposal plan.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2]
Spill Management
For small spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[3]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.
For large spills:
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
-
Waste Segregation: Do not mix this waste with other waste streams.[1]
-
Containerization: Collect all waste, including contaminated materials like pipette tips and absorbent pads, in a designated, sealed, and clearly labeled hazardous waste container.[1] The label should clearly identify the contents and associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[8] Never pour chemical waste down the drain.[3]
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
